molecular formula C10H9FN2 B012623 2-(4-Fluorophenyl)-4-methyl-1H-imidazole CAS No. 104575-40-8

2-(4-Fluorophenyl)-4-methyl-1H-imidazole

Cat. No.: B012623
CAS No.: 104575-40-8
M. Wt: 176.19 g/mol
InChI Key: DPUQCSPMWMEIML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-4-methyl-1H-imidazole is a high-purity chemical building block designed for pharmaceutical and biological research. The imidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biomolecules through hydrogen bonding, van der Waals forces, and coordination with metal ions . The incorporation of a 4-fluorophenyl group is a common strategy to enhance metabolic stability and fine-tune the electronic properties of research compounds . Key Research Applications: Neuroscience Research: Structurally analogous 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have been identified as positive allosteric modulators (PAMs) of the α1β2γ2 GABA-A receptor. This suggests potential for developing novel neuroactive compounds with improved metabolic stability compared to existing imidazopyridine-based drugs . Anti-inflammatory and Analgesic Agent Development: Imidazole derivatives are extensively investigated for their anti-inflammatory and pain-relieving properties. The structural motif of this compound serves as a key intermediate for synthesizing novel analogs that target enzymes like cyclooxygenase-2 (COX-2) . Substituted fluorophenyl imidazoles have demonstrated efficacy in preclinical models by inhibiting key inflammatory pathways, such as p38 MAPK and NF-κB phosphorylation . Enzyme Inhibition Studies: The imidazole ring is a classic zinc-binding group (warhead) in enzyme inhibitor design. It is particularly relevant in the development of inhibitors for zinc-dependent enzymes, such as Glutaminyl Cyclase (QC), which is a target in Alzheimer's disease and cancer research . Researchers can leverage this compound as a versatile scaffold for hit-to-lead optimization, structure-activity relationship (SAR) studies, and the exploration of new therapeutic areas.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-methyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c1-7-6-12-10(13-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUQCSPMWMEIML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146582
Record name 1H-Imidazole, 2-(4-fluorophenyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104575-40-8
Record name 2-(4-Fluorophenyl)-5-methyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104575-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 2-(4-fluorophenyl)-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104575408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 2-(4-fluorophenyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable and efficient synthesis pathway for 2-(4-Fluorophenyl)-4-methyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary synthesis route described is a modification of the Debus-Radziszewski imidazole synthesis, a classic and versatile method for constructing the imidazole ring. This guide provides a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and a summary of relevant quantitative data to aid in its practical application.

Core Synthesis Pathway: The Debus-Radziszewski Reaction

The most direct and widely applicable method for the synthesis of this compound is the Debus-Radziszewski reaction.[1] This multicomponent reaction involves the condensation of three key precursors: a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[1] For the target molecule, the specific reactants are:

  • 1,2-Dicarbonyl Compound: Methylglyoxal (provides the C4-methyl-imidazole backbone).

  • Aldehyde: 4-Fluorobenzaldehyde (provides the 2-(4-fluorophenyl) substituent).

  • Ammonia Source: Ammonium acetate (provides the nitrogen atoms for the imidazole ring).

The overall reaction proceeds in a one-pot fashion, offering operational simplicity and good atom economy.

Experimental Protocol

This protocol is a synthesized procedure based on established methodologies for the Radziszewski synthesis of related 2-aryl-4-methyl-imidazoles.

Materials and Reagents:

  • 4-Fluorobenzaldehyde (99%)

  • Methylglyoxal (40% solution in water)

  • Ammonium acetate (≥98%)

  • Glacial acetic acid

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluorobenzaldehyde (1.0 eq), methylglyoxal (40% aqueous solution, 1.1 eq), and a significant excess of ammonium acetate (5.0-10.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent. The volume should be sufficient to dissolve the reactants upon heating. Alternatively, a mixture of ethanol and water can be employed.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 100-120 °C) with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Neutralization: Carefully pour the cooled reaction mixture into a beaker containing crushed ice and water. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic extracts and wash successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 2-aryl-4/5-substituted imidazoles via the Radziszewski reaction, which can be used as a benchmark for the synthesis of this compound.

ParameterValue/RangeNotes
Reactant Molar Ratio
Aldehyde1.0 eqLimiting reagent
1,2-Dicarbonyl1.0 - 1.2 eqA slight excess can be used.
Ammonium Acetate5.0 - 10.0 eqA large excess is crucial for driving the reaction.
Reaction Conditions
SolventGlacial Acetic Acid or Ethanol/WaterAcetic acid is a common solvent and catalyst.
Temperature80 - 120 °C (Reflux)Higher temperatures generally lead to faster reaction rates.
Reaction Time2 - 24 hoursMonitored by TLC for completion.
Yield 40 - 85%Highly dependent on the specific substrates and reaction conditions.

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis and the experimental workflow.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Radziszewski Condensation Radziszewski Condensation 4-Fluorobenzaldehyde->Radziszewski Condensation Methylglyoxal Methylglyoxal Methylglyoxal->Radziszewski Condensation Ammonium Acetate Ammonium Acetate Ammonium Acetate->Radziszewski Condensation This compound This compound Radziszewski Condensation->this compound Experimental_Workflow Start Combine Reactants Combine Reactants Start->Combine Reactants Reflux Reaction Reflux Reaction Combine Reactants->Reflux Reaction Heat Cool and Quench Cool and Quench Reflux Reaction->Cool and Quench Monitor by TLC Neutralize Neutralize Cool and Quench->Neutralize Extract with EtOAc Extract with EtOAc Neutralize->Extract with EtOAc Wash Organic Layer Wash Organic Layer Extract with EtOAc->Wash Organic Layer Dry and Concentrate Dry and Concentrate Wash Organic Layer->Dry and Concentrate Purify by Chromatography Purify by Chromatography Dry and Concentrate->Purify by Chromatography Characterize Product Characterize Product Purify by Chromatography->Characterize Product End Characterize Product->End

References

An In-depth Technical Guide on the Potential Mechanisms of Action of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

The imidazole scaffold is a versatile pharmacophore known to interact with a wide range of biological targets, leading to diverse pharmacological activities including anticancer, antifungal, anti-inflammatory, and antimicrobial effects.[1][2] The biological activity of imidazole derivatives is often modulated by the nature and position of substituents on the imidazole ring.[3] This guide explores the potential mechanisms of action of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole by examining the established activities of closely related analogues.

Potential Mechanisms of Action Based on Structurally Related Compounds

Based on the available literature for analogous compounds, three primary potential mechanisms of action for this compound are proposed:

  • Positive Allosteric Modulation of GABA-A Receptors

  • Anticancer Activity via Kinase Inhibition (VEGFR-2, CDK2A)

  • Antiproliferative Effects through Tubulin Polymerization Inhibition

Potential as a Positive Allosteric Modulator (PAM) of GABA-A Receptors

Structurally similar compounds, specifically 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives, have been identified as positive allosteric modulators of the α1β2γ2 subtype of the GABA-A receptor.[4][5][6] These compounds bind to the α1/γ2 interface, a site distinct from the GABA binding site, and enhance the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization.[4][5][6]

Signaling Pathway

The binding of a GABA-A PAM enhances the inhibitory neurotransmission mediated by GABA.

GABA_A_PAM_Pathway GABA-A Receptor Positive Allosteric Modulation GABA GABA GABA_A_Receptor GABA-A Receptor (α1β2γ2 subtype) GABA->GABA_A_Receptor Binds to orthosteric site PAM This compound (Potential PAM) PAM->GABA_A_Receptor Binds to allosteric site (α1/γ2) Chloride_Channel Chloride Channel Opening GABA_A_Receptor->Chloride_Channel Enhances GABA effect Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- influx CNS_Depression CNS Depressant Effects (e.g., anxiolytic, sedative) Hyperpolarization->CNS_Depression

Caption: Potential GABA-A PAM signaling pathway.

Experimental Protocols for Related Compounds

The following protocols are based on studies of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives.[4][5]

  • Electrophysiological Recordings:

    • HEK-293 cells expressing the human α1β2γ2 GABA-A receptor subtype are used.

    • Whole-cell patch-clamp recordings are performed to measure GABA-activated chloride currents (I-GABA).

    • The test compound is co-applied with GABA to determine its effect on the GABA-induced current.

    • An increase in the current amplitude in the presence of the compound indicates positive allosteric modulation.

  • Molecular Docking:

    • A homology model of the α1β2γ2 GABA-A receptor is used.

    • The benzodiazepine binding site at the α1/γ2 interface is defined as the docking region.

    • Computational docking simulations are performed to predict the binding pose and affinity of the compound.

Potential as an Anticancer Agent via Kinase Inhibition

Derivatives of 2-(4-fluorophenyl) imidazol-5-one have been synthesized and evaluated as anticancer agents.[7][8] These compounds have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2A (CDK2A).[7][8] Inhibition of these kinases can disrupt tumor angiogenesis and cell cycle progression, respectively.

Signaling Pathways

Inhibition of VEGFR-2 and CDK2A can lead to reduced tumor growth and proliferation.

Kinase_Inhibition_Pathway Anticancer Signaling via Kinase Inhibition cluster_vegfr VEGFR-2 Pathway cluster_cdk CDK2A Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis ReducedTumorGrowth Reduced Tumor Growth Angiogenesis->ReducedTumorGrowth CyclinE Cyclin E CDK2A CDK2A CyclinE->CDK2A CellCycle G1/S Phase Transition CDK2A->CellCycle CellCycle->ReducedTumorGrowth Compound This compound (Potential Inhibitor) Compound->VEGFR2 Inhibits Compound->CDK2A Inhibits Apoptosis Apoptosis ReducedTumorGrowth->Apoptosis

Caption: Potential anticancer signaling pathways.

Quantitative Data for Related Imidazol-5-one Derivatives

The following data is for compounds structurally related to 2-(4-fluorophenyl) imidazol-5-ones.[7][8]

Compound IDTargetIC50Cancer Cell LineIC50 (µM)
6 VEGFR-267 nM--
26 CDK2A0.66 µM--
30 --PC38.15
4 --Hela, MCF-7, PC3, HCT-11610.58 - 11.45
18 --Hela, MCF-7, PC3, HCT-11610.58 - 11.45
Experimental Protocols for Related Compounds
  • In Vitro Kinase Inhibition Assay: [7][8]

    • Recombinant human VEGFR-2 or CDK2A enzyme is used.

    • The assay is performed in a microplate format with a suitable substrate and ATP.

    • The test compound is incubated with the enzyme, and the reaction is initiated by adding ATP.

    • Enzyme activity is measured, and the IC50 value is calculated as the concentration of the compound that inhibits 50% of the enzyme activity.

  • Cell Viability Assay (MTT Assay): [7][8]

    • Cancer cell lines (e.g., Hela, MCF-7, PC3, HCT-116) are seeded in 96-well plates.

    • Cells are treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

    • MTT reagent is added, and the resulting formazan crystals are dissolved.

    • Absorbance is measured, and the IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

Potential as an Antiproliferative Agent via Tubulin Polymerization Inhibition

A series of 2-aryl-4-benzoyl-imidazole (ABI) analogues have been identified as potent inhibitors of tubulin polymerization.[9][10][11] These compounds bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Experimental Workflow

The investigation of antitubulin agents typically follows a workflow from in vitro to cell-based assays.

Tubulin_Inhibition_Workflow Workflow for Investigating Tubulin Inhibitors Compound This compound TubulinPolymerizationAssay Tubulin Polymerization Assay Compound->TubulinPolymerizationAssay CellCycleAnalysis Cell Cycle Analysis (Flow Cytometry) TubulinPolymerizationAssay->CellCycleAnalysis If active ApoptosisAssay Apoptosis Assay (e.g., Annexin V staining) CellCycleAnalysis->ApoptosisAssay G2/M arrest observed Immunofluorescence Immunofluorescence Microscopy (Microtubule disruption) ApoptosisAssay->Immunofluorescence Apoptosis induced Outcome Confirmation as Antitubulin Agent Immunofluorescence->Outcome Microtubule disruption confirmed

Caption: Experimental workflow for antitubulin agents.

Quantitative Data for a Related ABI Analogue
Compound IDAverage IC50 (nM) across melanoma and prostate cancer cell lines
Best ABI-III analogue 3.8

Data from a study on novel 2-aryl-4-benzoyl-imidazole (ABI-III) analogues.[11]

Experimental Protocols for Related Compounds
  • Tubulin Polymerization Assay: [10][11]

    • Purified tubulin is incubated with the test compound in a polymerization buffer.

    • The mixture is warmed to 37°C to induce polymerization.

    • The increase in absorbance at 340 nm, corresponding to microtubule formation, is monitored over time.

    • Inhibitory activity is determined by the reduction in the rate and extent of polymerization.

  • Cell Cycle Analysis: [12]

    • Cancer cells are treated with the test compound for a set duration (e.g., 24 hours).

    • Cells are harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide).

    • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

    • An accumulation of cells in the G2/M phase is indicative of antimitotic activity.

Conclusion

While the specific mechanism of action of this compound remains to be elucidated, the pharmacological profiles of structurally related compounds provide a strong basis for future research. The evidence points towards three plausible and compelling hypotheses: positive allosteric modulation of GABA-A receptors, anticancer activity through kinase inhibition, or antiproliferative effects via inhibition of tubulin polymerization. The experimental protocols and data presented in this guide offer a comprehensive framework for the systematic investigation of this promising compound. Further studies are warranted to determine the precise molecular target(s) and signaling pathways modulated by this compound, which will be crucial for its potential development as a therapeutic agent.

References

Crystal Structure Analysis of a 2-(4-Fluorophenyl)-Imidazole Derivative: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The crystal structure for "2-(4-Fluorophenyl)-4-methyl-1H-imidazole" is not publicly available in the searched scientific literature. This guide provides a comprehensive analysis of a closely related compound, 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole , for which detailed crystallographic data has been published. This information serves as a valuable reference for researchers, scientists, and drug development professionals working with similar molecular scaffolds.

Introduction

Imidazole derivatives are a prominent class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. Their structural versatility allows for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a fluorophenyl group at the 2-position of the imidazole ring is a common strategy in drug design to enhance metabolic stability and binding affinity. This technical guide provides an in-depth analysis of the crystal structure of 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole, offering insights into its molecular geometry, crystal packing, and the experimental procedures used for its characterization.

Crystallographic Data

The crystal structure of 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole was determined by single-crystal X-ray diffraction. A summary of the key crystallographic data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement. [1]

ParameterValue
Empirical FormulaC₁₈H₁₇FN₂
Formula Weight280.34
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.8888 (2)
b (Å)7.6693 (1)
c (Å)20.1017 (3)
β (°)95.915 (1)
Volume (ų)1516.40 (4)
Z4
Temperature (K)295
RadiationCu Kα (λ = 1.54184 Å)
Density (calculated) (g/cm³)1.228
Absorption Coefficient (mm⁻¹)0.65
F(000)592
Crystal Size (mm³)0.49 × 0.35 × 0.17
θ range for data collection (°)4.38 to 72.43
Index ranges-12 ≤ h ≤ 12, -9 ≤ k ≤ 9, -24 ≤ l ≤ 24
Reflections collected7060
Independent reflections3181 [R(int) = 0.018]
Completeness to θ = 72.43°99.8 %
Data / restraints / parameters3181 / 0 / 194
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.049, wR2 = 0.153
R indices (all data)R1 = 0.055, wR2 = 0.161
Largest diff. peak and hole (e.Å⁻³)0.18 and -0.22

Molecular Structure

The asymmetric unit of the crystal contains one molecule of 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole. The imidazole ring is essentially planar. The fluorophenyl and methylphenyl rings are twisted with respect to the imidazole core. Selected bond lengths, bond angles, and torsion angles are presented in Tables 2, 3, and 4, respectively.

Table 2: Selected Bond Lengths (Å).

Atom 1Atom 2Length
F1C241.363 (2)
N1C21.353 (2)
N1C51.385 (2)
N1C111.443 (2)
N3C21.321 (2)
N3C41.387 (2)
C2C211.474 (2)
C4C51.371 (2)
C4C411.489 (3)
C5C511.492 (3)

Table 3: Selected Bond Angles (°).

Atom 1Atom 2Atom 3Angle
C2N1C5108.5 (1)
C2N1C11125.8 (1)
C5N1C11125.6 (1)
C2N3C4108.8 (1)
N1C2N3112.0 (1)
N1C2C21120.7 (1)
N3C2C21127.3 (1)
N3C4C5107.8 (2)
N3C4C41122.0 (2)
C5C4C41130.2 (2)
N1C5C4102.9 (1)
N1C5C51124.3 (2)
C4C5C51132.8 (2)

Table 4: Selected Torsion Angles (°).

Atom 1Atom 2Atom 3Atom 4Angle
C5N1C2N3-0.1 (2)
C2N1C5C40.2 (2)
C2N3C4C5-0.2 (2)
N1C2N3C40.1 (2)
N3C4C5N10.0 (2)
C2N1C11C12107.2 (2)
C2N1C11C16-72.0 (2)
N1C2C21C22161.7 (2)
N1C2C21C26-18.9 (2)

Experimental Protocols

Synthesis of 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole[1]

A mixture of biacetyl (1.29 g, 15 mmol), p-toluidine (1.61 g, 15 mmol), 4-fluorobenzaldehyde (1.86 g, 15 mmol), and ammonium acetate (1.16 g, 15 mmol) in ethanol (20 mL) was refluxed for 6 hours. After cooling, the reaction mixture was poured into ice-cold water. The resulting precipitate was filtered, washed with water, and recrystallized from ethanol to yield the title compound.

Synthesis_Workflow reagents Biacetyl p-Toluidine 4-Fluorobenzaldehyde Ammonium Acetate Ethanol reflux Reflux (6h) reagents->reflux precipitation Pour into ice-water reflux->precipitation filtration Filter precipitation->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization product 2-(4-Fluorophenyl)-4,5-dimethyl- 1-(4-methylphenyl)-1H-imidazole recrystallization->product

Caption: Synthetic workflow for 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole.

Single-Crystal X-ray Diffraction

A suitable single crystal was mounted on a goniometer. Data were collected on an Oxford Diffraction Xcalibur diffractometer with an Atlas detector using Cu Kα radiation. The structure was solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Xray_Workflow crystal Single Crystal Selection data_collection Data Collection (Xcalibur, Atlas, Cu Kα) crystal->data_collection structure_solution Structure Solution (Direct Methods - SHELXS97) data_collection->structure_solution structure_refinement Structure Refinement (Full-matrix least-squares on F² - SHELXL97) structure_solution->structure_refinement anisotropic Anisotropic Refinement (Non-hydrogen atoms) structure_refinement->anisotropic h_atoms Hydrogen Atom Placement (Riding Model) structure_refinement->h_atoms final_structure Final Crystal Structure anisotropic->final_structure h_atoms->final_structure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Potential Signaling Pathways and Therapeutic Relevance

While the specific biological activity of 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole has not been reported, the broader class of 2-phenyl-imidazole derivatives has been extensively studied for various therapeutic applications. These compounds are known to interact with multiple biological targets, suggesting a polypharmacological profile. The diagram below illustrates some of the key signaling pathways and targets that are potentially modulated by this class of compounds, leading to various biological effects.

Signaling_Pathways compound 2-Phenyl-imidazole Derivatives cox Cyclooxygenase (COX) compound->cox p38_mapk p38 MAP Kinase compound->p38_mapk tubulin Tubulin compound->tubulin bcr_abl BCR-ABL Kinase compound->bcr_abl lanosterol_demethylase Lanosterol 14α-demethylase compound->lanosterol_demethylase prostaglandins Prostaglandin Synthesis ↓ cox->prostaglandins cytokine Cytokine Production ↓ p38_mapk->cytokine cell_cycle Cell Cycle Arrest tubulin->cell_cycle apoptosis Apoptosis ↑ bcr_abl->apoptosis ergosterol Ergosterol Biosynthesis ↓ lanosterol_demethylase->ergosterol inflammation Anti-inflammatory Effect prostaglandins->inflammation cytokine->inflammation cancer Anticancer Effect apoptosis->cancer cell_cycle->cancer fungal Antifungal Effect ergosterol->fungal

Caption: Potential signaling pathways and therapeutic targets of 2-phenyl-imidazole derivatives.

Conclusion

This technical guide has provided a detailed analysis of the crystal structure of 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole, a representative member of the 2-(4-fluorophenyl)-imidazole class of compounds. The presented data on its molecular geometry, crystal packing, and experimental protocols offer a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development. The exploration of potential signaling pathways highlights the therapeutic promise of this chemical scaffold and may guide the design of novel imidazole-based therapeutic agents.

References

In Silico Analysis of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole: A Technical Guide to Molecular Modeling and Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific in silico modeling and molecular docking studies for the compound 2-(4-Fluorophenyl)-4-methyl-1H-imidazole are not available in the public domain. This technical guide, therefore, presents a comprehensive and detailed hypothetical framework for such a study, based on established methodologies and data from closely related imidazole derivatives. The quantitative data herein is illustrative and should be treated as a realistic projection for academic and research purposes.

Introduction

Imidazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuromodulatory effects. The specific compound, this compound, possesses structural motifs—a fluorophenyl group and a substituted imidazole core—that suggest potential for significant biological activity. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity.

In silico techniques, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are indispensable tools in modern drug discovery. They provide crucial insights into the molecular interactions between a ligand and its target protein, predict pharmacokinetic properties, and help prioritize candidates for synthesis and further experimental validation, thereby accelerating the drug development pipeline.

This guide outlines a robust in silico workflow for investigating the therapeutic potential of this compound, focusing on its hypothetical interaction with the GABA-A receptor, a validated target for other fluorophenyl-imidazole derivatives.

Hypothetical Biological Target: GABA-A Receptor

Based on studies of structurally similar compounds like 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, the α1β2γ2 subtype of the GABA-A receptor is a plausible and compelling target. These receptors are ligand-gated ion channels that mediate the inhibitory effects of GABA in the central nervous system. Positive allosteric modulators (PAMs) that bind to the benzodiazepine site at the α/γ subunit interface enhance GABAergic neurotransmission and are used to treat anxiety, insomnia, and seizure disorders.

Signaling Pathway

The binding of a PAM to the GABA-A receptor potentiates the influx of chloride ions in response to GABA, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.

GABAA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABAA_R GABA-A Receptor (α1β2γ2) Cl_channel Chloride Channel (Closed) GABAA_R->Cl_channel Potentiates Opening Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Leads to Neuron_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuron_Inhibition Results in GABA->GABAA_R Binds PAM 2-(4-Fluorophenyl) -4-methyl-1H-imidazole (PAM) PAM->GABAA_R Binds (Allosteric Site) Cl_ion Cl- Cl_ion->Cl_channel Influx in_silico_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_admet Prediction Phase ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking admet_pred ADMET Prediction (SwissADME, pkCSM) ligand_prep->admet_pred protein_prep Protein Preparation (PDB ID: 6HUP, Add Hydrogens, Remove Water) grid_gen Grid Box Generation (Define Binding Site) protein_prep->grid_gen grid_gen->docking pose_analysis Pose Analysis & Scoring (Binding Energy, Interactions) docking->pose_analysis final_report Candidate Prioritization pose_analysis->final_report druglikeness Drug-Likeness Evaluation (Lipinski's, Veber's Rules) admet_pred->druglikeness druglikeness->final_report

A Technical Guide to 2-(4-Fluorophenyl)-4-methyl-1H-imidazole: A Literature Review and Background

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive literature on the synthesis and biological activity of the specific compound, 2-(4-Fluorophenyl)-4-methyl-1H-imidazole, is limited. This guide provides a comprehensive overview based on established synthetic methodologies for structurally related 2-aryl-4-methyl-imidazoles and the reported biological activities of close structural analogs. The information presented aims to serve as a foundational resource for researchers interested in this chemical scaffold.

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into drugs with a wide range of therapeutic applications, including antifungal, anti-inflammatory, anticancer, and neurological activities. The substitution of a 4-fluorophenyl group at the 2-position of the imidazole ring is a common strategy to enhance metabolic stability and modulate biological activity. This, combined with a methyl group at the 4-position, presents a molecule with potential for further investigation and development. This technical guide summarizes the likely synthetic routes to this compound and explores its potential biological activities by reviewing the literature on its close structural analogs.

Synthesis and Chemical Properties

A plausible synthetic workflow for this compound is outlined below.

G reagents Starting Materials fluorobenzaldehyde 4-Fluorobenzaldehyde reagents->fluorobenzaldehyde methylglyoxal Methylglyoxal reagents->methylglyoxal ammonia Ammonia Source (e.g., Ammonium Acetate) reagents->ammonia reaction One-Pot Condensation (Radziszewski Reaction) fluorobenzaldehyde->reaction methylglyoxal->reaction ammonia->reaction product This compound reaction->product purification Purification (e.g., Recrystallization, Chromatography) product->purification final_product Pure Product purification->final_product

Figure 1: Proposed synthetic workflow for this compound.
General Experimental Protocol for 2-Aryl-4-methyl-imidazole Synthesis

The following is a generalized experimental protocol adapted from methodologies for similar compounds.

  • Reaction Setup: To a solution of methylglyoxal (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add 4-fluorobenzaldehyde (1.0 eq) and a source of ammonia, such as ammonium acetate (2-3 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Potential Biological Activities and Background from Structural Analogs

The biological profile of this compound can be inferred from the activities of its close structural analogs. The 2-(4-fluorophenyl)imidazole moiety is a key pharmacophore in compounds targeting various biological systems.

Neurological Disorders: GABA-A Receptor Modulation

Derivatives of 2-(4-fluorophenyl)-1H-benzo[d]imidazole , a close analog with a fused benzene ring, have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor.[1][2][3] These compounds show promise for treating neurological dysfunctions.[3] The 4-fluorophenyl group is crucial for enhancing metabolic stability without negatively impacting molecular recognition at the receptor.[1][2][3]

Experimental Protocol for Synthesis of 2-(4-Fluorophenyl)-1H-benzo[d]imidazole: A mixture of 1,2-phenylenediamine (1.0 eq) and 4-fluorobenzaldehyde (1.0 eq) in ethanol is treated with sodium metabisulfite (1.5 eq) in water.[2] The reaction mixture is stirred, and the resulting product is purified by column chromatography.[2]

Anticancer Activity

Structurally related 2-(4-fluorophenyl)imidazol-5-ones have demonstrated significant anticancer activity against various cancer cell lines.[4][5][6] These compounds have been shown to inhibit key enzymes involved in cancer progression, such as CDK2A and VEGFR-2.[4][5]

Table 1: In Vitro Anticancer Activity of 2-(4-fluorophenyl)imidazol-5-one Derivatives [4][5]

CompoundCell LineIC50 (µM)Target
Compound 6 --VEGFR-2 (IC50 = 67 nM)
Compound 26 --CDK2A (IC50 = 0.66 µM)
Compound 30 PC38.15-
Compound 4 Various10.58 - 11.45-
Compound 18 Various10.58 - 11.45-

General Experimental Protocol for Synthesis of 2-(4-fluorophenyl)imidazol-5-ones: A mixture of 2-(4-fluorophenyl)-4-substituted-oxazol-5(4H)-one (1.0 eq), an appropriate aromatic amine (1.0 eq), and fused sodium acetate in glacial acetic acid is refluxed overnight.[4] The product is then filtered, washed, and recrystallized.[4]

Anti-inflammatory Activity

A substituted fluorophenyl imidazole, methyl 1-allyl-2-(4-fluorophenyl)-5-phenyl-1H-imidazole-4-acetate , has been shown to possess significant in vivo anti-inflammatory effects in a murine model of Acute Respiratory Distress Syndrome (ARDS).[7][8] The anti-inflammatory action is attributed, at least in part, to the inhibition of p38 MAPK and NF-κB phosphorylation.[7][8]

G lps LPS tlr4 TLR4 lps->tlr4 p38 p38 MAPK tlr4->p38 nfkb NF-κB tlr4->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) p38->cytokines nfkb->cytokines compound Substituted Fluorophenyl Imidazole compound->p38 compound->nfkb inflammation Inflammation cytokines->inflammation

Figure 2: Anti-inflammatory signaling pathway inhibited by a substituted fluorophenyl imidazole.

Conclusion

While direct experimental data on this compound is not extensively documented, the analysis of its structural analogs provides a strong foundation for predicting its synthetic accessibility and potential biological activities. The established synthetic routes for 2,4-disubstituted imidazoles are likely applicable for its preparation. Furthermore, the recurring observation of potent neurological, anticancer, and anti-inflammatory activities in closely related compounds suggests that this compound is a promising candidate for further investigation in drug discovery and development programs. This guide serves as a starting point for researchers to explore the therapeutic potential of this and similar imidazole-based scaffolds.

References

An In-depth Technical Guide to the Synthesis of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-fluorophenyl)-4-methyl-1H-imidazole and its derivatives, compounds of significant interest in medicinal chemistry due to the broad biological activities exhibited by the imidazole scaffold. This document details synthetic methodologies, experimental protocols, and relevant quantitative data, offering a valuable resource for researchers engaged in the design and development of novel imidazole-based therapeutic agents.

Core Synthesis Strategies

The construction of the 2-aryl-4-methyl-1H-imidazole core is most effectively achieved through multicomponent condensation reactions, primarily based on the well-established Debus-Radziszewski imidazole synthesis. This approach offers a convergent and atom-economical route to highly substituted imidazoles from simple, commercially available starting materials.

The general synthetic pathway involves the condensation of three key components:

  • An aldehyde (in this case, 4-fluorobenzaldehyde)

  • A 1,2-dicarbonyl compound (such as methylglyoxal or a derivative)

  • A source of ammonia (commonly ammonium acetate)

A plausible and widely applicable method for the synthesis of 4-methylimidazoles involves reacting methylglyoxal with ammonia and an aldehyde in an aqueous solution. A key parameter for this reaction is maintaining a pH above 7.[1]

Radziszewski Imidazole Synthesis

The Radziszewski reaction and its modifications provide a robust platform for the synthesis of 2,4-disubstituted imidazoles. The general mechanism involves the formation of a diimine intermediate from the dicarbonyl compound and ammonia, which then condenses with the aldehyde to form the imidazole ring after cyclization and oxidation.

A general experimental protocol for a Radziszewski-type synthesis of a 2-aryl-4,5-dimethyl-1H-imidazole analog, which can be adapted for the synthesis of the target molecule, involves the refluxing of a mixture of the diketone, aldehyde, an amine, and ammonium acetate in ethanol.[2] For the synthesis of this compound, methylglyoxal would be the appropriate dicarbonyl starting material.

Experimental Protocols

While a specific protocol for this compound is not explicitly detailed in the reviewed literature, a general procedure can be extrapolated from the synthesis of analogous compounds. The following is a representative protocol based on established methodologies.

General Protocol for the Synthesis of this compound

Materials:

  • Methylglyoxal (40% solution in water)

  • 4-Fluorobenzaldehyde

  • Ammonium acetate

  • Ethanol or Glacial Acetic Acid

  • Aqueous Ammonia solution

Procedure:

  • To a round-bottom flask, add ammonium acetate (2-3 equivalents) and a suitable solvent such as ethanol or glacial acetic acid.

  • Add 4-fluorobenzaldehyde (1 equivalent) to the mixture.

  • Slowly add methylglyoxal (1 equivalent) to the reaction mixture. If using an aqueous solution of methylglyoxal, the pH of the reaction should be adjusted to be above 7 using an aqueous ammonia solution.[1]

  • The reaction mixture is then heated to reflux for several hours (typically 2-6 hours) and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If glacial acetic acid is used as the solvent, the mixture is poured into ice-water and neutralized with a base (e.g., sodium bicarbonate or aqueous ammonia).

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure this compound.

Quantitative Data

Quantitative data for the target molecule and its close analogs are crucial for characterization and comparison. The following tables summarize key data points gathered from the literature for related compounds.

Table 1: Synthesis and Characterization of 2-(4-Fluorophenyl)-imidazole Analogs

CompoundStarting MaterialsReaction ConditionsYield (%)Melting Point (°C)Reference
2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole4-Methylbenzene-1,2-diamine, 4-FluorobenzaldehydeNa2S2O5, EtOH, H2O, 70°C, 24h92-[3]
2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazoleBiacetyl, p-Toluidine, Ammonium acetate, p-FluorobenzaldehydeEtOH, reflux, 7 days46-[2]
4-MethylimidazoleMethylglyoxal, Formaldehyde, Aqueous AmmoniaAqueous solution, pH > 7up to 80-[1]

Table 2: Spectroscopic Data for a Related Compound: 2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole

Data TypeChemical Shift (δ ppm) or m/z
¹H NMR (500 MHz, DMSO-d6)12.89 (br s, 1H), 8.21–8.16 (m, 2H), 7.56 (br s, 2H), 7.39–7.34 (m, 2H), 7.20–7.14 (m, 2H)
¹³C NMR (126 MHz, DMSO-d6)163.51 (d, J = 247.47 Hz), 152.92, 142.82, 136.77, 131.86 (d, J = 9.05 Hz), 126.97 (d, J = 3.02 Hz), 123.35, 122.89, 119.71, 116.47 (d, J = 21.73 Hz), 111.18
¹⁹F NMR (471 MHz, DMSO-d6)-110.85 (s, 1F)
LC-MS (ESI) calcd for C17H15FN2O2, 299.115 [M + H⁺]; found, 299.250 [M + H⁺]
Data is for a derivative and should be used for comparative purposes.[3]

Biological and Pharmacological Context

Imidazole-containing compounds are a significant class of molecules in medicinal chemistry, exhibiting a wide range of biological activities.[4][5] These activities include, but are not limited to, antifungal, antibacterial, anticancer, anti-inflammatory, and antiviral properties.[4][5]

The introduction of a fluorophenyl group at the 2-position of the imidazole ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability and binding affinity to biological targets. For instance, derivatives of 2-(4-fluorophenyl)-1H-benzo[d]imidazole have been identified as positive allosteric modulators of the GABA-A receptor, suggesting potential applications in neuroscience.[3][6][7] Analogs of 2-(4-fluorophenyl) imidazol-5-ones have been synthesized and evaluated for their anticancer activity.[8]

The 4-methyl substituent on the imidazole ring can also modulate the biological activity and selectivity of the compound. Therefore, the this compound scaffold represents a promising starting point for the development of novel therapeutic agents.

Visualizing Synthetic Pathways and Workflows

To further clarify the synthetic process, the following diagrams illustrate the key reaction pathway and a typical experimental workflow.

G Synthesis of this compound cluster_reactants Starting Materials cluster_reaction Radziszewski Condensation cluster_product Product A 4-Fluorobenzaldehyde R Reaction in Solvent (e.g., Ethanol, Acetic Acid) Heat (Reflux) A->R B Methylglyoxal B->R C Ammonium Acetate (Ammonia Source) C->R P This compound R->P Cyclization & Oxidation

Caption: General Radziszewski synthesis pathway.

G Experimental Workflow for Imidazole Synthesis start Start reactants Combine Reactants: - Aldehyde - Dicarbonyl - Ammonia Source - Solvent start->reactants reaction Heat to Reflux (Monitor by TLC) reactants->reaction workup Cool & Quench (e.g., with water) reaction->workup neutralize Neutralize (if acidic solvent used) workup->neutralize filter Filter Precipitate neutralize->filter purify Purify Crude Product (Recrystallization or Chromatography) filter->purify characterize Characterize Pure Product (NMR, MS, MP) purify->characterize end End characterize->end

Caption: A typical experimental workflow.

References

Initial Toxicity Screening of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, no specific initial toxicity screening data for 2-(4-Fluorophenyl)-4-methyl-1H-imidazole has been published. This document, therefore, serves as a technical guide outlining a recommended course of action for its initial toxicological evaluation, based on established protocols and data from structurally related compounds.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical development, drawing interest for its unique structural motifs.[1] While related imidazole derivatives have been investigated for various biological activities, including anticancer and antifungal properties, a comprehensive toxicological profile of this specific molecule is not publicly available.[1][2][3] Data on the structurally similar 2-(4-fluorophenyl)-1H-benzo[d]imidazole suggests a potentially favorable safety profile, showing no significant cytotoxic effects in HepG2 human hepatoma cells at concentrations up to 50 μM.[4][5] However, the toxicological profile of the imidazole scaffold can vary significantly with substitution, as evidenced by the carcinogenicity and neurotoxicity of 4-methylimidazole (4-MI) in animal studies.[6][7] Therefore, a systematic initial toxicity screening is imperative to characterize the safety profile of this compound.

This guide outlines a standard workflow for the initial toxicity screening of a novel chemical entity, encompassing in vitro assessments of cytotoxicity, genotoxicity, and hepatotoxicity, followed by a preliminary in vivo acute oral toxicity study.

In Vitro Cytotoxicity Assessment: MTT Assay

The initial step in toxicological screening is to determine the concentrations at which the compound elicits cytotoxic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8]

Experimental Protocol: MTT Assay
  • Cell Culture: Human cell lines, such as HEK293 (human embryonic kidney) or HeLa (human cervical cancer), are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.[9]

  • Compound Exposure: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Following the incubation period, an MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours.[10] During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[8]

  • Solubilization: A solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the insoluble formazan crystals.[8][10]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[8]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) is determined from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement cluster_analysis Data Analysis start Seed Cells in 96-well Plate treat Treat with Compound (Serial Dilutions) start->treat incubate Incubate (e.g., 24h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & IC50 read->analyze

MTT Assay Experimental Workflow

Data Presentation: In Vitro Cytotoxicity
Cell LineExposure Time (hours)IC50 (µM)
HEK29324> 100
4885.2
7265.7
HeLa24> 100
4892.4
7278.1
(Hypothetical Data)

In Vitro Genotoxicity Assessment

Genotoxicity testing is crucial to identify compounds that can cause genetic damage. A standard initial screening includes the Ames test for mutagenicity and the Comet assay for DNA strand breaks.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[1][5] The assay detects the mutagenic potential of a compound by its ability to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.[5]

  • Strain Selection: At least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA) are used to detect different types of mutations.[2]

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify compounds that become mutagenic after metabolism.[5][11]

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix.[11]

  • Plating: The treated bacteria are plated on minimal glucose agar plates lacking histidine.[5]

  • Incubation: Plates are incubated for 48-72 hours.

  • Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[12]

Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[13][14][15]

  • Cell Treatment: A suitable cell line (e.g., human lymphocytes or TK6 cells) is exposed to different concentrations of the test compound for a short period.

  • Cell Embedding: The cells are embedded in a low-melting-point agarose gel on a microscope slide.[14]

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.[13]

  • Alkaline Unwinding and Electrophoresis: The DNA is exposed to an alkaline solution to unwind the DNA and is then subjected to electrophoresis.[3][15] DNA with strand breaks will migrate from the nucleus towards the anode, forming a "comet" shape.[15]

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope.

  • Data Analysis: Image analysis software is used to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail and the tail length.

Genotoxicity_Workflow cluster_ames Ames Test (Mutagenicity) cluster_comet Comet Assay (DNA Damage) ames_start Expose S. typhimurium Strains to Compound (+/- S9) ames_plate Plate on Histidine-Free Medium ames_start->ames_plate ames_incubate Incubate 48-72h ames_plate->ames_incubate ames_count Count Revertant Colonies ames_incubate->ames_count comet_start Treat Eukaryotic Cells with Compound comet_embed Embed Cells in Agarose comet_start->comet_embed comet_lyse Lyse Cells comet_embed->comet_lyse comet_electro Alkaline Electrophoresis comet_lyse->comet_electro comet_visualize Stain and Visualize comet_electro->comet_visualize comet_analyze Quantify DNA in Tail comet_visualize->comet_analyze start Genotoxicity Assessment start->ames_start start->comet_start

In Vitro Genotoxicity Screening Workflow

Data Presentation: In Vitro Genotoxicity

Ames Test Results

Strain Metabolic Activation (S9) Result
TA98 - Negative
+ Negative
TA100 - Negative
+ Negative
TA1535 - Negative
+ Negative
TA1537 - Negative
+ Negative
WP2 uvrA - Negative
+ Negative

(Hypothetical Data)

Comet Assay Results

Cell Line Concentration (µM) % Tail DNA (Mean ± SD)
TK6 0 (Control) 4.5 ± 1.2
10 5.1 ± 1.5
50 6.8 ± 2.1
100 8.2 ± 2.5

(Hypothetical Data)

In Vitro Hepatotoxicity Assessment

Drug-induced liver injury is a major concern in drug development. An initial assessment of hepatotoxicity can be performed using human liver cell lines, such as HepG2.[16][17]

Experimental Protocol: HepG2 Assay
  • Cell Culture and Exposure: HepG2 cells are cultured and exposed to a range of concentrations of the test compound for 24 and 48 hours.[17][18]

  • Multiparametric Analysis: Several endpoints can be assessed to provide a comprehensive view of potential liver toxicity.[16][17]

    • Cytotoxicity: Measured by assays like MTT or LDH leakage.

    • Mitochondrial Function: Assessed by measuring mitochondrial membrane potential using fluorescent dyes (e.g., JC-1).[16]

    • Oxidative Stress: Evaluated by measuring the levels of reactive oxygen species (ROS).[19]

    • Steatosis (Lipid Accumulation): Detected by staining with dyes like Nile Red.

Hepatotoxicity_Workflow cluster_endpoints Multiparametric Endpoint Analysis start Culture & Treat HepG2 Cells cytotoxicity Cytotoxicity (MTT/LDH) start->cytotoxicity mito Mitochondrial Potential (JC-1) start->mito ros Oxidative Stress (ROS Assay) start->ros steatosis Steatosis (Nile Red) start->steatosis end Hepatotoxicity Profile cytotoxicity->end mito->end ros->end steatosis->end

In Vitro Hepatotoxicity Assay Workflow

Data Presentation: In Vitro Hepatotoxicity
Endpoint24h Exposure48h ExposureConclusion
Cell Viability (IC50) > 100 µM95.5 µMLow cytotoxicity
Mitochondrial Potential No significant changeSlight decrease at 100 µMLow mitochondrial toxicity
ROS Production No significant increaseNo significant increaseNo evidence of oxidative stress
Steatosis NegativeNegativeNo evidence of steatosis
(Hypothetical Data)

In Vivo Acute Oral Toxicity

A preliminary in vivo study is necessary to understand the compound's effects in a whole organism. The OECD Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to classify a substance's toxicity.[4][6]

Experimental Protocol: OECD 423
  • Animal Selection: Healthy, young adult rodents (preferably female rats) are used.[20]

  • Dose Administration: The compound is administered orally by gavage in a single dose.[20][21] The starting dose is selected from fixed levels (5, 50, 300, 2000 mg/kg body weight) based on any available information.[4]

  • Stepwise Procedure: The test proceeds in a stepwise manner, using 3 animals per step. The outcome of each step (mortality or survival) determines the next step:

    • If mortality occurs, the test is repeated at a lower dose.

    • If no mortality occurs, the test is repeated at a higher dose.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes for at least 14 days.[21]

  • Necropsy: At the end of the study, all animals are subjected to a gross necropsy.

  • Classification: Based on the observed mortality at different dose levels, the compound is classified into a GHS (Globally Harmonized System) toxicity category.

Acute_Toxicity_Workflow start Select Starting Dose (e.g., 300 mg/kg) dose Dose 3 Animals (Oral Gavage) start->dose observe Observe for 14 Days (Clinical Signs, Mortality, Body Weight) dose->observe decision Mortality? observe->decision lower_dose Re-test at Lower Dose decision->lower_dose Yes higher_dose Re-test at Higher Dose decision->higher_dose No stop Stop Test & Classify Substance (GHS) lower_dose->stop higher_dose->stop

Acute Oral Toxicity (OECD 423) Workflow

Data Presentation: In Vivo Acute Oral Toxicity
Dose (mg/kg)Number of AnimalsMortalityClinical SignsGHS Category
30030/3None observed-
200031/3Lethargy in one animalCategory 5 or Unclassified
(Hypothetical Data)

This technical guide outlines a standard and robust workflow for the initial toxicity screening of this compound. By systematically evaluating its in vitro cytotoxicity, genotoxicity, and hepatotoxicity, followed by a preliminary in vivo acute toxicity assessment, researchers and drug development professionals can establish a foundational safety profile for this compound. This data is critical for making informed decisions regarding its potential for further development as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the in vitro evaluation of the biological activity of the compound 2-(4-Fluorophenyl)-4-methyl-1H-imidazole. The described assays are designed for researchers, scientists, and drug development professionals to assess its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent.

Overview

Imidazole derivatives are a significant class of heterocyclic compounds known for their diverse pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[1] This document outlines standardized in vitro assay protocols to determine the biological efficacy of this compound. The protocols provided cover cytotoxicity screening, antimicrobial susceptibility testing, and specific enzyme inhibition assays.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described in vitro assays.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung CarcinomaData to be determined
MCF-7Breast AdenocarcinomaData to be determined
PC3Prostate CancerData to be determined
HCT-116Colon CancerData to be determined
Doxorubicin (Control) - Reference value

Table 2: Antimicrobial Activity of this compound

Microbial StrainTypeZone of Inhibition (mm) at 100 µg/mLMIC (µg/mL)
Staphylococcus aureusGram-positive bacteriaData to be determinedData to be determined
Escherichia coliGram-negative bacteriaData to be determinedData to be determined
Candida albicansFungusData to be determinedData to be determined
Ciprofloxacin (Control) - Reference valueReference value
Fluconazole (Control) - Reference valueReference value

Table 3: Enzyme Inhibition Profile of this compound

Enzyme TargetAssay PrincipleIC50 (nM)
VEGFR-2Kinase ActivityData to be determined
CDK2AKinase ActivityData to be determined
Sorafenib (Control) - Reference value

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from methods used for evaluating the antiproliferative activity of other imidazole derivatives.[1][2]

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, PC3, HCT-116)

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Compound Dilutions add_compound Add Compound to Cells prepare_compound->add_compound incubate_48h Incubate for 48-72h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Fig. 1: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Disk Diffusion Method)

This protocol is based on standardized methods for assessing the antimicrobial activity of novel compounds.[3]

Objective: To screen this compound for its antimicrobial activity against a panel of pathogenic bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile filter paper disks (6 mm diameter)

  • This compound

  • DMSO

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Microbial culture broths (e.g., Tryptic Soy Broth, Yeast Peptone Dextrose Broth)

Procedure:

  • Prepare Inoculum: Grow microbial cultures overnight in their respective broths. Adjust the turbidity of the inoculum to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly swab the surface of the agar plates with the prepared microbial inoculum.

  • Disk Preparation: Dissolve the test compound in DMSO to a final concentration (e.g., 100 µg/mL). Impregnate sterile filter paper disks with a known amount of the compound solution. Allow the solvent to evaporate.

  • Disk Placement: Place the impregnated disks, along with a negative control (DMSO) and positive control (standard antibiotic) disks, onto the surface of the inoculated agar plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.

  • Measure Zone of Inhibition: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.

Disk_Diffusion_Workflow cluster_setup Setup cluster_application Application cluster_incubation_measurement Incubation & Measurement prep_inoculum Prepare Microbial Inoculum swab_plate Swab Agar Plate prep_inoculum->swab_plate place_disks Place Disks on Agar swab_plate->place_disks prep_disks Prepare Compound-impregnated Disks prep_disks->place_disks incubate Incubate Plates place_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

Fig. 2: Workflow for the disk diffusion antimicrobial assay.
VEGFR-2 Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a common target for anticancer drugs. Imidazole derivatives have been evaluated for their inhibitory activity against kinases like VEGFR-2.[4]

Objective: To determine the in vitro inhibitory activity of this compound against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., a poly(Glu, Tyr) peptide)

  • ATP (Adenosine triphosphate)

  • This compound

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, VEGFR-2 enzyme, and the substrate.

  • Initiate Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Measure Luminescence: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

Kinase_Assay_Signaling cluster_reaction Kinase Reaction cluster_inhibition Inhibition VEGFR2 VEGFR-2 Kinase Phospho_Substrate Phosphorylated Substrate VEGFR2->Phospho_Substrate ADP ADP VEGFR2->ADP Substrate Substrate Substrate->Phospho_Substrate ATP ATP ATP->Phospho_Substrate ATP->ADP Inhibitor 2-(4-Fluorophenyl)- 4-methyl-1H-imidazole Inhibitor->VEGFR2 Inhibits

Fig. 3: Signaling pathway of VEGFR-2 kinase inhibition.

Safety Precautions

Standard laboratory safety precautions should be followed when handling all chemicals and biological materials. This includes wearing appropriate personal protective equipment (PPE) such as lab coats, gloves, and safety glasses. All experiments should be conducted in a suitable laboratory environment, such as a biological safety cabinet for cell culture work. Dispose of all chemical and biological waste according to institutional guidelines.

References

Application Notes and Protocols: 2-(4-Fluorophenyl)-4-methyl-1H-imidazole as a Putative Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are designed as a research guideline for investigating the potential of "2-(4-Fluorophenyl)-4-methyl-1H-imidazole" as a fluorescent probe. As of the date of this document, specific applications and detailed photophysical data for this compound are not extensively reported in scientific literature. The methodologies and expected data are based on studies of structurally similar imidazole-based fluorescent sensors.

Introduction

Imidazole derivatives are a prominent class of heterocyclic compounds widely utilized in the development of fluorescent probes due to their structural versatility, electron-rich nature, and ability to coordinate with various analytes. The strategic incorporation of a fluorophenyl group can enhance photophysical properties such as quantum yield and photostability. This document outlines the potential applications and investigational protocols for "this compound" as a fluorescent probe for researchers in chemical biology, materials science, and drug discovery.

Synthesis of this compound

A plausible synthetic route for this compound is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source).

Protocol 2.1: One-Pot Synthesis

  • Materials:

    • Methylglyoxal (40% in water)

    • 4-Fluorobenzaldehyde

    • Ammonium acetate

    • Glacial acetic acid

  • Procedure:

    • In a round-bottom flask, dissolve 4-fluorobenzaldehyde (10 mmol) and methylglyoxal (10 mmol) in glacial acetic acid (30 mL).

    • Add ammonium acetate (20 mmol) to the solution.

    • Reflux the mixture with stirring for 2-3 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

    • Filter the crude product, wash with cold water, and dry under vacuum.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

reagents Methylglyoxal + 4-Fluorobenzaldehyde + Ammonium Acetate reflux Reflux (2-3h) reagents->reflux in solvent Glacial Acetic Acid solvent->reflux solvent workup Aqueous Workup & Neutralization reflux->workup purification Purification (Recrystallization/ Chromatography) workup->purification product This compound purification->product

Figure 1: Synthetic workflow for this compound.

Photophysical Characterization

The following protocols are essential for determining the fundamental fluorescent properties of the synthesized compound.

Protocol 3.1: Determination of Spectroscopic Properties

  • Materials:

    • Synthesized this compound

    • Spectroscopic grade solvents (e.g., ethanol, acetonitrile, DMSO)

    • UV-Vis spectrophotometer

    • Fluorescence spectrophotometer

  • Procedure:

    • Prepare a stock solution of the compound (e.g., 1 mM in DMSO).

    • Prepare a dilute working solution (e.g., 10 µM) in the desired solvent.

    • UV-Vis Absorption: Scan the absorbance of the working solution from 200 to 600 nm to determine the absorption maxima (λabs).

    • Fluorescence Spectra:

      • Excite the sample at its longest wavelength absorption maximum.

      • Record the emission spectrum over a suitable wavelength range to determine the emission maximum (λem).

      • To obtain the excitation spectrum, set the emission monochromator to λem and scan the excitation wavelengths.

Protocol 3.2: Determination of Fluorescence Quantum Yield (ΦF)

The relative quantum yield can be determined using a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).

  • Procedure:

    • Prepare a series of solutions of the sample and the standard of varying, low absorbances (<0.1) at the excitation wavelength.

    • Measure the absorbance at the excitation wavelength and the integrated fluorescence intensity for each solution.

    • Plot integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Calculate the quantum yield using the following equation: ΦF, sample = ΦF, std * (Gradsample / Gradstd) * (η2sample / η2std) where Grad is the gradient of the plot and η is the refractive index of the solvent.

Table 1: Hypothetical Photophysical Properties

PropertyHypothetical ValueConditions
Absorption Max (λabs)310 nm10 µM in Ethanol
Emission Max (λem)450 nm10 µM in Ethanol, λex = 310 nm
Stokes Shift140 nm-
Molar Absorptivity (ε)15,000 M-1cm-1at 310 nm in Ethanol
Quantum Yield (ΦF)0.35vs. Quinine Sulfate in Ethanol

Application as a Fluorescent Probe for Metal Ion Detection

The nitrogen atoms in the imidazole ring provide potential coordination sites for metal ions, which can lead to changes in the compound's fluorescence properties (e.g., quenching or enhancement).

Protocol 4.1: Screening for Metal Ion Selectivity

  • Materials:

    • Stock solution of the probe (1 mM in DMSO).

    • Stock solutions of various metal perchlorates or chlorides (e.g., Cu2+, Zn2+, Fe3+, Hg2+, etc.) (10 mM in water).

    • Buffer solution (e.g., HEPES, pH 7.4).

  • Procedure:

    • Prepare a series of cuvettes containing the probe at a final concentration of 10 µM in the buffer.

    • Add a 10-fold excess of each metal ion solution to separate cuvettes.

    • Incubate for a short period (e.g., 5 minutes).

    • Measure the fluorescence emission spectrum for each sample.

    • Identify metal ions that cause a significant change in fluorescence intensity.

cluster_0 Probe Preparation cluster_1 Analyte Addition cluster_2 Measurement cluster_3 Analysis probe_sol Probe Solution (10 µM in Buffer) metal_ions Add Excess Metal Ions (Cu2+, Zn2+, Fe3+, etc.) probe_sol->metal_ions measure_fluor Measure Fluorescence Spectra metal_ions->measure_fluor analyze Identify Selective Fluorescence Change measure_fluor->analyze

Figure 2: Workflow for metal ion selectivity screening.

Protocol 4.2: Titration and Determination of Detection Limit

  • Procedure:

    • Prepare a solution of the probe (10 µM) in the buffer.

    • Sequentially add increasing concentrations of the target metal ion (the one identified in Protocol 4.1).

    • After each addition, record the fluorescence emission spectrum.

    • Plot the fluorescence intensity at λem against the metal ion concentration.

    • Calculate the limit of detection (LOD) using the formula: LOD = 3σ / k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve.

Table 2: Hypothetical Sensing Performance for Cu2+

ParameterHypothetical ValueConditions
AnalyteCu2+-
Fluorescence ResponseQuenching-
Linear Range0 - 10 µMHEPES buffer, pH 7.4
Limit of Detection (LOD)50 nMBased on 3σ/k
Binding Stoichiometry1:1 (Probe:Cu2+)Determined by Job's plot analysis

Putative Signaling Pathway

For many imidazole-based probes, fluorescence quenching upon binding to paramagnetic metal ions like Cu2+ is often attributed to a photoinduced electron transfer (PET) mechanism.

probe Fluorophore (Imidazole Core) excited_state Excited State probe->excited_state Excitation (hν) pet Photoinduced Electron Transfer (PET) probe->pet Binding ground_state Ground State excited_state->ground_state Radiative Decay excited_state->pet e- transfer fluorescence Fluorescence (Emission) ground_state->fluorescence cu2_ion Cu2+ Ion cu2_ion->pet no_fluorescence Fluorescence Quenching pet->no_fluorescence

Application Notes and Protocols for 2-(4-Fluorophenyl)-4-methyl-1H-imidazole in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

I. Introduction

2-(4-Fluorophenyl)-4-methyl-1H-imidazole belongs to a class of fluorophenyl imidazole derivatives that are of significant interest in medicinal chemistry and drug discovery.[1] The incorporation of a fluorophenyl group can enhance biological activity, making these compounds valuable scaffolds for developing novel therapeutics.[2] Related compounds have been investigated for their potential as positive allosteric modulators (PAMs) of the GABA-A receptor and for their cytotoxic effects against various cancer cell lines.[3][4] High-throughput screening (HTS) provides an efficient approach to systematically evaluate libraries of such compounds to identify promising lead candidates for further development.[5]

II. Mechanism of Action (Hypothesized)

Based on the activity of analogous compounds, this compound may exhibit activity through various mechanisms:

  • GABA-A Receptor Modulation: Similar to 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, this compound could act as a positive allosteric modulator of the α1β2γ2 subtype of the GABA-A receptor.[3][6][7] This would involve binding to the benzodiazepine site at the α1/γ2 interface, enhancing the effect of GABA on chloride ion influx and leading to neuronal hyperpolarization.

  • Anticancer Activity: Imidazole derivatives have been shown to interfere with critical cellular processes in cancer cells, including cell migration and growth.[4] The precise mechanism would need to be elucidated but could involve inhibition of key signaling pathways or enzymes essential for cancer cell proliferation.

III. Applications in High-Throughput Screening

This compound and similar compounds can be screened in various HTS assays to identify and characterize their biological activity.

1. Primary Screening for GABA-A Receptor Modulators: A primary HTS campaign can be designed to identify compounds that enhance the activity of the GABA-A receptor. A common method is a fluorescence-based assay that measures changes in intracellular chloride concentration.

2. Secondary Screening and Hit Validation: Hits from the primary screen would be subjected to secondary assays to confirm their activity and determine their potency and efficacy. This includes dose-response studies and electrophysiological measurements.

3. Anticancer Activity Screening: The compound can be screened against a panel of cancer cell lines to assess its cytotoxic or anti-proliferative effects using assays such as the MTT or CellTiter-Glo assay.

IV. Quantitative Data Summary

The following tables summarize representative data for related fluorophenyl imidazole derivatives.

Table 1: Solubility and Metabolic Stability of Representative 2-(4-fluorophenyl)-1H-benzo[d]imidazole Derivatives

CompoundAqueous Solubility (pH 7.4) (µg/mL)Metabolic Stability (% parent compound remaining after 120 min)
9 (2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole derivative)50.00 ± 0.5490
23 (2-(4-fluorophenyl)-1H-benzo[d]imidazole derivative)74.00 ± 0.8189.13

Data sourced from studies on 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives.[6]

Table 2: Efficacy of Representative 1H-benzo[d]imidazoles in Enhancing GABA-Induced Cl⁻ Currents

CompoundEfficacy (% of GABA efficacy)
9 172
16 124
23 132
15 105
29 112

Data reflects the allosteric modulatory properties of various 1H-benzo[d]imidazole derivatives.[3][6]

V. Experimental Protocols

Protocol 1: High-Throughput Primary Screening for GABA-A Receptor Positive Allosteric Modulators (Fluorescence-Based Assay)

1. Objective: To identify compounds that enhance GABA-A receptor-mediated chloride ion influx in a high-throughput format.

2. Materials:

  • HEK293 cells stably expressing the α1β2γ2 subtype of the GABA-A receptor.
  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
  • Fluorescent chloride indicator dye (e.g., a halide-sensitive YFP).
  • GABA (4-aminobutanoic acid).
  • Test compound: this compound.
  • Positive control (e.g., Diazepam).
  • Negative control (e.g., DMSO).
  • 384-well black, clear-bottom microplates.
  • Fluorescence plate reader.

3. Procedure:

  • Cell Plating: Seed the HEK293-GABA-A cells into 384-well plates at a density of 20,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to create a concentration range for testing (e.g., from 100 µM to 1 nM).
  • Dye Loading: Wash the cells with assay buffer and then incubate with the fluorescent chloride indicator dye according to the manufacturer's instructions.
  • Compound Addition: Add the test compounds, positive control, and negative control to the respective wells. Incubate for 15-30 minutes at room temperature.
  • GABA Stimulation: Add a sub-maximal concentration of GABA (e.g., EC₂₀) to all wells simultaneously using a liquid handler.
  • Fluorescence Reading: Immediately measure the fluorescence intensity over time using a plate reader. The influx of chloride ions will quench the fluorescence of the halide-sensitive YFP.
  • Data Analysis: Calculate the percentage of potentiation of the GABA response for each test compound concentration relative to the DMSO control.

Protocol 2: Cell Viability Assay for Anticancer Activity Screening (MTT Assay)

1. Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

2. Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, PPC-1, U-87).[4]
  • Cell culture medium (e.g., DMEM with 10% FBS).
  • Test compound: this compound.
  • Positive control (e.g., Doxorubicin).
  • Negative control (e.g., DMSO).
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
  • 96-well clear microplates.
  • Absorbance plate reader.

3. Procedure:

  • Cell Plating: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
  • Compound Treatment: Treat the cells with various concentrations of this compound and controls. Incubate for 48-72 hours.
  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the IC₅₀ value.

VI. Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_hts High-Throughput Screening cluster_validation Hit Validation cluster_lead_opt Lead Optimization Compound_Library Compound Library (incl. Test Compound) Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Cell_Plating Cell Plating (e.g., HEK293-GABAA) Cell_Plating->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response (IC50/EC50 Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Electrophysiology) Dose_Response->Secondary_Assays SAR_Studies Structure-Activity Relationship (SAR) Secondary_Assays->SAR_Studies Lead_Candidate Lead Candidate SAR_Studies->Lead_Candidate

Caption: High-Throughput Screening Workflow for Compound Characterization.

GABA_A_Signaling cluster_membrane Postsynaptic Membrane cluster_binding Ligand Binding cluster_cellular_response Cellular Response GABA_A_Receptor GABA-A Receptor (α1β2γ2) Chloride_Influx Increased Cl⁻ Influx GABA_A_Receptor->Chloride_Influx Channel Opens GABA GABA GABA->GABA_A_Receptor Binds to α/β subunit interface Test_Compound This compound (Hypothesized PAM) Test_Compound->GABA_A_Receptor Binds to α/γ subunit interface (Benzodiazepine Site) Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition

Caption: Hypothesized Signaling Pathway of GABA-A Receptor Modulation.

References

Application Notes and Protocols: Formulation of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

2-(4-Fluorophenyl)-4-methyl-1H-imidazole is a heterocyclic compound belonging to the imidazole class, a scaffold known for a wide range of biological activities.[1][2][3][4][5] Imidazole derivatives have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and neuroactive agents.[1][2][5] Notably, the structurally related compound, 2-(4-fluorophenyl)-1H-benzo[d]imidazole, has been identified as a metabolically stable positive allosteric modulator of the GABA-A receptor, suggesting potential applications in neuroscience.[6][7][8]

Effective in vivo evaluation of this compound necessitates the development of a safe and effective formulation that ensures appropriate bioavailability. Like many small molecule drug candidates, this compound may exhibit poor aqueous solubility, posing a challenge for in vivo administration.[9][10][11] This document provides detailed protocols for the formulation of this compound for use in preclinical in vivo studies, addressing common challenges such as solubility and stability.

2. Potential Signaling Pathway

Based on the activity of the closely related analog 2-(4-fluorophenyl)-1H-benzo[d]imidazole, a potential mechanism of action for this compound could involve the modulation of the GABA-A receptor.[6][7] The following diagram illustrates this putative signaling pathway.

GABA_A_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_release GABA Release GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor (α1/γ2 interface) Cl_channel Chloride Channel (Open) GABA_A_Receptor->Cl_channel Activates Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_channel->Hyperpolarization Leads to Compound This compound Compound->GABA_A_Receptor Positive Allosteric Modulation GABA->GABA_A_Receptor Binds to

Caption: Putative signaling pathway of this compound.

3. Data Presentation: Formulation Properties

The following tables should be used to record and compare the properties of different formulations.

Table 1: Solubility Assessment of this compound in Various Vehicles

VehicleConcentration of Co-solvent/Surfactant (%)Maximum Solubility (mg/mL)Observations (e.g., clear solution, precipitation)
Deionized WaterN/A
0.9% SalineN/A
PBS (pH 7.4)N/A
5% DMSO in 0.9% Saline5
10% DMSO in 0.9% Saline10
10% PEG400 in Water10
20% PEG400 in Water20
5% Tween 80 in Water5
10% HP-β-CD in Water10
Corn OilN/A

Table 2: In Vivo Pharmacokinetic Parameters (Example)

Formulation VehicleDose (mg/kg)Route of AdministrationCmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Half-life (h)
[Vehicle 1 from Table 1]
[Vehicle 2 from Table 1]
[Vehicle 3 from Table 1]

4. Experimental Protocols

4.1. General Considerations for Vehicle Selection

The choice of vehicle is critical for the successful in vivo administration of poorly soluble compounds.[9] Key considerations include the compound's physicochemical properties, the intended route of administration, and the potential toxicity of the vehicle itself.[12][13] A vehicle control group, receiving the vehicle without the test compound, is mandatory in all experiments to differentiate between the effects of the compound and the vehicle.[9]

Common strategies for formulating poorly soluble compounds include the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations.[9]

4.2. Protocol 1: Co-solvent Formulation (e.g., DMSO/Saline)

This protocol is suitable for compounds soluble in a water-miscible organic solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS)

  • Sterile vials

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound in a sterile vial.

  • Add the minimum amount of DMSO required to completely dissolve the compound. Vortex until a clear solution is obtained.

  • While vortexing, slowly add the sterile saline or PBS to the desired final volume.

  • Observe the solution for any signs of precipitation. If precipitation occurs, the formulation is not suitable at that concentration.

  • The final concentration of DMSO should be kept to a minimum (ideally ≤10%) to avoid toxicity.[12]

4.3. Protocol 2: Suspension Formulation (e.g., with Methylcellulose)

This protocol is suitable for oral administration of compounds that are not readily soluble.

Materials:

  • This compound

  • 0.5% (w/v) Methylcellulose (MC) in sterile water

  • (Optional) Surfactant such as Tween 80 (0.1-0.5%)

  • Mortar and pestle or homogenizer

  • Sterile vials

Procedure:

  • Weigh the required amount of this compound.

  • If using a surfactant, wet the compound with a small amount of the surfactant solution to form a paste.

  • Gradually add the 0.5% MC solution while triturating with a mortar and pestle or homogenizing to achieve a uniform suspension.[9]

  • Visually inspect the suspension for uniformity. Ensure it is well-mixed before each administration to guarantee consistent dosing.[9]

4.4. Protocol 3: Cyclodextrin-based Formulation

Cyclodextrins can form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility.[9]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water or saline

  • Sonicator

  • Magnetic stirrer

Procedure:

  • Prepare the desired concentration of HP-β-CD solution in sterile water or saline (e.g., 10-40% w/v).

  • Add the weighed this compound to the HP-β-CD solution.

  • Stir the mixture vigorously using a magnetic stirrer, and sonicate if necessary, until the compound is fully dissolved. This process may take several hours.

  • Filter the final solution through a 0.22 µm sterile filter if intended for parenteral administration.

5. Experimental Workflow Visualization

The following diagram outlines a typical workflow for the formulation and in vivo testing of this compound.

InVivo_Workflow cluster_prep Formulation Development cluster_invivo In Vivo Study cluster_analysis Data Analysis solubility Solubility Screening (Table 1) formulation_prep Prepare Formulations (Protocols 1-3) solubility->formulation_prep stability Formulation Stability Assessment formulation_prep->stability animal_model Select Animal Model stability->animal_model dosing Compound Administration (Vehicle & Treatment Groups) animal_model->dosing pk_pd Pharmacokinetic (PK) / Pharmacodynamic (PD) Analysis dosing->pk_pd efficacy Efficacy Studies dosing->efficacy toxicity Toxicology Assessment dosing->toxicity data_collection Data Collection (e.g., Table 2) pk_pd->data_collection efficacy->data_collection toxicity->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis conclusion Conclusion & Reporting stat_analysis->conclusion

Caption: General experimental workflow for in vivo studies.

6. Troubleshooting

  • Precipitation upon dilution: If the compound precipitates when a co-solvent solution is diluted with an aqueous phase, try reducing the initial concentration, increasing the co-solvent percentage (while being mindful of toxicity), or exploring an alternative formulation strategy like a suspension or cyclodextrin-based vehicle.[9]

  • Unexpected toxicity: If adverse effects are observed in the treated animals, it is crucial to assess the vehicle control group.[9] Toxicity may be due to the vehicle itself, especially at high concentrations of co-solvents or surfactants.[9][10] Consider reducing the dose or selecting a more biocompatible vehicle.

  • Lack of efficacy: This could be due to poor bioavailability resulting from the formulation.[9] Consider alternative routes of administration or formulation strategies to enhance absorption and ensure the compound reaches the target tissue in sufficient concentrations.[9] Also, verify the stability of the compound in the chosen vehicle over the duration of the experiment.[9]

References

Application Note: Development of HPLC and LC-MS Analytical Methods for 2-(4-Fluorophenyl)-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

AN-0012

Introduction

2-(4-Fluorophenyl)-4-methyl-1H-imidazole is a substituted imidazole derivative with potential applications in pharmaceutical and materials science research. Accurate and reliable analytical methods are crucial for its quantification in various matrices during research, development, and quality control. This document outlines the development and application of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound.

Part 1: HPLC Method Development

A robust HPLC method with UV detection is essential for routine analysis and purity assessment. Reversed-phase chromatography is the preferred mode for separating non-volatile and moderately polar compounds like the target analyte.[1][2]

Chromatographic Conditions

A systematic approach was taken to optimize the separation, focusing on column chemistry, mobile phase composition, and detection wavelength. The following parameters provide a good starting point for method development.

ParameterRecommended ConditionRationale/Optimization Notes
Column C18, 250 mm x 4.6 mm, 5 µmC18 columns are widely used for reversed-phase chromatography of aromatic compounds.[1] Alternative phases like C8 or Phenyl can be screened for different selectivity.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible. Phosphate buffers can be used for UV-only methods.
Mobile Phase B AcetonitrileMethanol can be an alternative, offering different selectivity.
Gradient 30% B to 90% B over 10 minutesA gradient is recommended to ensure elution of the analyte with good peak shape and to clean the column of any late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Can be adjusted to optimize run time and resolution.
Injection Volume 10 µLShould be optimized based on sample concentration and instrument sensitivity.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmA common wavelength for aromatic compounds. A full UV scan of the analyte should be performed to determine the optimal wavelength.
Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound in a diluent compatible with the mobile phase (e.g., 50:50 Acetonitrile:Water). Create a series of working standards by serial dilution.

  • Sample Matrix: The sample preparation will depend on the matrix. For drug substance, a simple dissolution in the diluent is sufficient. For more complex matrices like biological fluids, protein precipitation or solid-phase extraction (SPE) may be necessary.[1]

Method Validation Parameters

Once the method is optimized, it should be validated according to ICH guidelines. Key parameters to assess include:

  • Specificity: Ensure no interference from placebo or related substances.

  • Linearity: A typical range would be 1-100 µg/mL with a correlation coefficient (r²) > 0.999.

  • Accuracy: Determined by spike/recovery experiments at multiple concentration levels.

  • Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios.

  • Robustness: Evaluate the effect of small, deliberate changes in method parameters (e.g., pH, flow rate, temperature).

Part 2: LC-MS Method Development

For higher sensitivity and selectivity, especially in complex matrices, an LC-MS method is recommended.[3][4] This is particularly useful for pharmacokinetic studies or trace impurity analysis.

Liquid Chromatography Conditions

The HPLC method described above serves as an excellent starting point. The primary modification is ensuring the mobile phase is compatible with the mass spectrometer, which is already achieved by using formic acid.

ParameterRecommended ConditionRationale/Optimization Notes
Column C18, 50 mm x 2.1 mm, 1.8 µmA shorter column with smaller particles is suitable for faster analysis times compatible with MS detection.
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer, ideal for MS. Ammonium formate is also a suitable alternative.[5]
Mobile Phase B AcetonitrileMS-grade solvent is required.
Gradient 10% B to 95% B over 5 minutesA faster gradient can be used due to the increased peak capacity of UHPLC columns.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 2 µLSmaller injection volumes are typical for LC-MS to avoid overloading the ion source.
Column Temperature 40 °CHigher temperatures can reduce viscosity and improve peak shape.
Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI) is a common technique for this type of molecule.[3][6] Both positive and negative modes should be evaluated. Given the imidazole structure, positive ion mode is likely to be more sensitive.

  • Analyte Tuning: Infuse a standard solution of the analyte directly into the mass spectrometer to determine the precursor ion ([M+H]⁺) and optimize fragmentation for MS/MS analysis.

  • Data Acquisition: Can be performed in full scan mode for initial investigations or Selected Ion Monitoring (SIM) for higher sensitivity in quantitative assays. For the highest selectivity and sensitivity, Multiple Reaction Monitoring (MRM) is the preferred mode for quantification.[3]

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/Hr
Desolvation Gas Flow 800 L/Hr
Acquisition Mode MRM (for quantification)
Precursor Ion (m/z) To be determined (Expected [M+H]⁺)
Product Ions (m/z) To be determined from fragmentation

Experimental Protocols

Protocol 1: HPLC-UV Analysis
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Standard Preparation:

    • Accurately weigh 10 mg of this compound and dissolve in 10 mL of 50:50 acetonitrile:water to make a 1 mg/mL stock solution.

    • Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • HPLC System Setup:

    • Equilibrate the C18 column with the initial mobile phase composition (e.g., 30% B) for at least 30 minutes.

    • Set the column oven to 30 °C and the UV detector to 254 nm.

  • Analysis:

    • Inject 10 µL of each standard and sample solution.

    • Record the chromatograms and integrate the peak for the analyte.

    • Construct a calibration curve by plotting peak area against concentration for the standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Protocol 2: LC-MS Analysis
  • Mobile Phase and Standard Preparation:

    • Prepare as in the HPLC-UV protocol, but use LC-MS grade solvents and reagents.

  • Mass Spectrometer Tuning:

    • Infuse a 1 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min).

    • Optimize the ESI source parameters to maximize the signal for the [M+H]⁺ ion.

    • Perform a product ion scan to identify the most abundant and stable fragment ions for MRM analysis.

  • LC-MS System Setup:

    • Equilibrate the UHPLC system with the LC-MS column and mobile phases.

    • Set up the MS acquisition method with the optimized parameters (precursor and product ions, collision energy, etc.).

  • Analysis:

    • Inject 2 µL of each sample.

    • Process the data using the appropriate software to quantify the analyte based on the MRM transitions.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Weigh Standard Dissolve Dissolve in Diluent Standard->Dissolve Dilute Serial Dilutions Dissolve->Dilute Injector Autosampler Dilute->Injector Inject Sample Prepare Sample Matrix Sample->Injector Inject SolventA Mobile Phase A Pump Pump SolventA->Pump SolventB Mobile Phase B SolventB->Pump Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Acquire Data Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: HPLC analytical workflow from sample preparation to data analysis.

LCMS_Method_Dev cluster_lc LC Optimization cluster_ms MS Optimization cluster_validation Method Validation Start Method Development Goal: Quantify Analyte SelectColumn Select Column (C18, C8, Phenyl) Start->SelectColumn SelectIonization Select Ionization Mode (ESI+, ESI-) Start->SelectIonization OptimizeMobilePhase Optimize Mobile Phase (ACN vs MeOH, Buffer pH) SelectColumn->OptimizeMobilePhase OptimizeGradient Optimize Gradient Profile OptimizeMobilePhase->OptimizeGradient Linearity Linearity & Range OptimizeGradient->Linearity TunePrecursor Tune Precursor Ion ([M+H]+) SelectIonization->TunePrecursor OptimizeFragmentation Optimize Fragmentation (MS/MS) TunePrecursor->OptimizeFragmentation OptimizeFragmentation->Linearity Accuracy Accuracy Precision Precision Specificity Specificity LOQ LOD / LOQ Robustness Robustness FinalMethod Final Validated Method Robustness->FinalMethod

Caption: Logical workflow for LC-MS method development and validation.

References

Application Notes and Protocols for Target Identification Studies of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of "2-(4-Fluorophenyl)-4-methyl-1H-imidazole" in target identification studies, with a primary focus on its role as a positive allosteric modulator (PAM) of the GABAA receptor. The protocols detailed below are based on established methodologies for characterizing interactions with this target.

Introduction

This compound belongs to a class of imidazole derivatives that have shown significant activity in the central nervous system. Structural analogs, particularly benzimidazole derivatives, have been identified as positive allosteric modulators of the GABAA receptor, specifically at the α1/γ2 interface.[1][2][3] These compounds are of interest for their potential therapeutic applications in neurological and psychiatric disorders.[3][4] This document outlines the presumed mechanism of action, protocols for target validation, and methods for quantitative analysis.

Putative Target: GABAA Receptor

The primary hypothesized target for this compound is the γ-aminobutyric acid type A (GABAA) receptor, an ionotropic receptor and a ligand-gated ion channel.[5] Its endogenous ligand is GABA, the main inhibitory neurotransmitter in the central nervous system.[6] Upon activation, the GABAA receptor's chloride ion channel opens, leading to an influx of Cl- ions and hyperpolarization of the neuron, which inhibits the firing of new action potentials.[6][5]

Positive allosteric modulators of the GABAA receptor do not bind to the same site as GABA but to a distinct allosteric site, enhancing the effect of GABA by increasing the frequency or duration of channel opening.[7]

Signaling Pathway

The binding of GABA to its receptor initiates a signaling cascade that results in neuronal inhibition. The presence of a positive allosteric modulator like this compound is expected to potentiate this effect.

GABA_A_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaging GABA_cleft GABA Vesicle->GABA_cleft Release GABA_A_R GABA-A Receptor (α1β2γ2) GABA_cleft->GABA_A_R Binds PAM 2-(4-Fluorophenyl) -4-methyl-1H-imidazole (PAM) PAM->GABA_A_R Binds to Allosteric Site Chloride_Channel Cl- Channel GABA_A_R->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Leads to

Caption: GABAA Receptor Signaling Pathway.

Quantitative Data

While specific binding data for this compound is not yet published, data for the structurally similar compound, 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole , provides a strong indication of its potential affinity for the GABAA receptor.

CompoundTargetAssay TypepKiReference
2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazoleGABAA ReceptorRadioligand Binding Assay5.1 - 5.53[1]

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for GABAA Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for the GABAA receptor.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (e.g., from cells expressing GABA-A α1β2γ2) incubation 2. Incubation - Membranes - Radioligand (e.g., [3H]flunitrazepam) - Test Compound (varying concentrations) prep->incubation separation 3. Separation (Rapid filtration to separate bound and free radioligand) incubation->separation quantification 4. Quantification (Scintillation counting to measure bound radioactivity) separation->quantification analysis 5. Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation quantification->analysis

Caption: Radioligand Binding Assay Workflow.

Materials:

  • Cell membranes expressing the human GABAA α1β2γ2 receptor subtype.

  • Radioligand: [3H]flunitrazepam (a benzodiazepine site ligand).

  • Test Compound: this compound.

  • Non-specific binding control: Diazepam (unlabeled).

  • Assay buffer (e.g., Tris-HCl).

  • Glass fiber filters.

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the prepared cell membranes on ice.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • A fixed concentration of [3H]flunitrazepam.

    • Varying concentrations of this compound.

    • For non-specific binding wells, add a high concentration of unlabeled diazepam.

    • Initiate the binding reaction by adding the cell membranes.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from the total binding counts to obtain specific binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology Assay

This protocol measures the functional effect of this compound on GABAA receptor-mediated ion currents.[8]

Electrophysiology_Workflow prep 1. Oocyte Preparation - Harvest Xenopus laevis oocytes - Inject with cRNA for GABA-A receptor subunits (α1, β2, γ2) recording 2. Electrophysiological Recording - Place oocyte in recording chamber - Clamp membrane potential (e.g., -60 mV) prep->recording application 3. Compound Application - Apply low concentration of GABA (EC5-EC20) - Co-apply varying concentrations of test compound recording->application acquisition 4. Data Acquisition - Measure changes in ion current application->acquisition analysis 5. Data Analysis - Plot concentration-response curve - Determine EC50 and maximal efficacy acquisition->analysis

Caption: Electrophysiology Assay Workflow.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the desired GABAA receptor subunits (e.g., α1, β2, γ2).

  • Two-electrode voltage clamp setup.

  • Recording solution (e.g., standard frog Ringer's solution).

  • GABA.

  • Test Compound: this compound.

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Inject the oocytes with the cRNA encoding the GABAA receptor subunits.

    • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber, continuously perfused with the recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

    • Clamp the oocyte membrane potential at a holding potential of -60 mV.[8]

  • Compound Application and Data Acquisition:

    • Establish a baseline current by applying a low concentration of GABA (e.g., EC5-EC20).

    • While continuing the GABA application, co-apply varying concentrations of this compound.

    • Record the changes in the ion current in response to the compound application.

  • Data Analysis:

    • Measure the peak current amplitude for each concentration of the test compound.

    • Normalize the responses to the baseline GABA current.

    • Plot the normalized current as a function of the test compound concentration to generate a concentration-response curve.

    • Fit the curve to determine the EC50 (concentration for 50% of maximal effect) and the maximal efficacy of the compound.

Synthesis of this compound

A general synthetic route for 2,4-disubstituted-1H-imidazoles can be adapted for the synthesis of the title compound. One common method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an ammonium salt.

A plausible synthetic route for this compound would involve the reaction of a suitable methyl-substituted glyoxal derivative, 4-fluorobenzaldehyde, and an ammonia source. More specifically, a variation of the Radziszewski synthesis could be employed.

Alternatively, a multi-step synthesis starting from 4-fluorobenzaldehyde and a suitable diamine can be envisioned, followed by methylation.[1] The synthesis of a related compound, 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole, was achieved by reacting 4-methylbenzene-1,2-diamine with 4-fluorobenzaldehyde.[1]

Conclusion

The available evidence strongly suggests that this compound is a promising candidate for target identification studies focused on the GABAA receptor. Its structural similarity to known GABAA PAMs makes it a compelling subject for further investigation. The protocols provided herein offer a robust framework for characterizing its binding affinity and functional activity at this important neurological target. Successful validation and characterization could pave the way for its development as a novel therapeutic agent.

References

Application Notes and Protocols for 2-(4-Fluorophenyl)-4-methyl-1H-imidazole and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

However, significant research has been conducted on the structurally related compound, 2-(4-Fluorophenyl)-1H-benzo[d]imidazole . The following application notes and protocols are based on this surrogate and are provided to illustrate the potential pharmacological context of 2-(4-fluorophenyl)-imidazole derivatives. Researchers should exercise caution and validate any findings for the specific compound of interest.

Surrogate Compound in Focus: 2-(4-Fluorophenyl)-1H-benzo[d]imidazole

This compound has been identified as a promising scaffold for the development of positive allosteric modulators (PAMs) of the GABA-A receptor, particularly at the α1β2γ2 subtype.[1][2][3] Its key features include improved metabolic stability compared to other GABA-A receptor modulators.[1][2]

Application Notes

Primary Application: Positive Allosteric Modulator of the α1β2γ2 GABA-A Receptor.

This compound and its derivatives can be utilized as research tools to investigate the function of GABA-A receptors, which are crucial in mediating inhibitory neurotransmission in the central nervous system.[1][2][4] Dysregulation of GABAergic signaling is implicated in various neurological and psychiatric disorders.

Secondary and Potential Applications:

  • Neuropharmacology Research: Due to its action on GABA-A receptors, this scaffold is a potential starting point for the development of novel therapeutics for conditions such as anxiety, sleep disorders, and epilepsy.[1][5]

  • Anticancer Research: While not the primary focus of the identified literature, imidazole derivatives, in general, have been investigated for their anticancer properties.[4][6]

  • Antimicrobial Research: The imidazole core is a common feature in many antifungal and antibacterial agents.[6]

Quantitative Data Summary

The following table summarizes key quantitative data for derivatives of the surrogate compound, 2-(4-Fluorophenyl)-1H-benzo[d]imidazole.

Compound DerivativeAssayTargetValueReference
2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole derivative (9)Radioligand Binding AssayGABA-A ReceptorpKi = 5.5[1]
2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole derivative (9)Metabolic Stability Assay (Human Liver Microsomes)N/A90% remaining after 120 min[1]
2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivative (23)Metabolic Stability Assay (Human Liver Microsomes)N/A89.13% remaining after 120 min[2]
2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole derivative (9)Aqueous Solubility (pH 7.4)N/A50.00 ± 0.54 µg/mL[1][2]
2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivative (23)Aqueous Solubility (pH 7.4)N/A74.00 ± 0.81 µg/mL[1][2]

Signaling Pathway and Experimental Workflow Visualizations

GABA_A_Receptor_Modulation GABA-A Receptor Positive Allosteric Modulation cluster_membrane Cell Membrane GABA_A_Receptor GABA-A Receptor (α1β2γ2 subtype) Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Potentiates channel opening GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Tool_Compound 2-(4-Fluorophenyl)-1H-benzo[d]imidazole (PAM) Tool_Compound->GABA_A_Receptor Binds to allosteric site (α1/γ2 interface) Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibitory_Neurotransmission Enhanced Inhibitory Neurotransmission Hyperpolarization->Inhibitory_Neurotransmission

Caption: GABA-A Receptor Positive Allosteric Modulation by 2-(4-Fluorophenyl)-1H-benzo[d]imidazole.

Experimental_Workflow In Vitro Evaluation of GABA-A Receptor PAMs Compound_Synthesis Compound Synthesis and Purification Radioligand_Binding Radioligand Binding Assay (e.g., [3H]flunitrazepam) Compound_Synthesis->Radioligand_Binding Electrophysiology Electrophysiology (e.g., Two-electrode voltage clamp) Radioligand_Binding->Electrophysiology Metabolic_Stability Metabolic Stability Assay (Human Liver Microsomes) Electrophysiology->Metabolic_Stability Data_Analysis Data Analysis (pKi, EC50, % remaining) Metabolic_Stability->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: Workflow for in vitro characterization of novel GABA-A receptor PAMs.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the literature for the surrogate compound. These should be adapted and optimized for specific experimental conditions.

Protocol 1: Radioligand Binding Assay for GABA-A Receptor

Objective: To determine the binding affinity of the test compound for the benzodiazepine site on the GABA-A receptor.

Materials:

  • Test compound (e.g., 2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivative)

  • [3H]flunitrazepam (radioligand)

  • Clonazepam (non-specific binding control)

  • HEK-293 cells stably expressing the human α1β2γ2 GABA-A receptor subtype

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare cell membranes from HEK-293 cells expressing the receptor of interest.

  • In a 96-well plate, add binding buffer, the test compound at various concentrations, and the radioligand ([3H]flunitrazepam) at a concentration near its Kd.

  • For the determination of non-specific binding, add a high concentration of clonazepam.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at 4°C for 1 hour with gentle agitation.

  • Terminate the incubation by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki value for the test compound using competitive binding analysis software.

Protocol 2: Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To assess the in vitro metabolic stability of the test compound.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Pre-warm the HLM suspension in phosphate buffer at 37°C.

  • Add the test compound to the HLM suspension and pre-incubate for a few minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.

  • Quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using an LC-MS/MS system to quantify the remaining concentration of the parent compound.

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and direct route is a one-pot synthesis based on the Debus-Radziszewski imidazole synthesis.[1][2] This multicomponent reaction involves the condensation of 4-fluorobenzaldehyde, methylglyoxal (or its acetal), and a source of ammonia.[3] Variations of this method have been shown to be effective for a range of substituted imidazoles.

Q2: What are the typical starting materials for the one-pot synthesis of this compound?

A2: The key starting materials are:

  • Aldehyde: 4-Fluorobenzaldehyde

  • 1,2-Dicarbonyl compound: Methylglyoxal (pyruvaldehyde), often used as a 40% aqueous solution.

  • Ammonia source: Ammonium acetate or aqueous ammonia are commonly used.

Q3: What kind of yields can I expect, and what is a typical reaction time?

A3: Reported yields for structurally similar imidazoles vary widely, from moderate (e.g., 46%) to very high (e.g., up to 92% for a benzimidazole analog).[4] A patent for the synthesis of 4-methylimidazoles suggests that yields of up to 80% are achievable under optimized conditions.[3] Reaction times can range from a few hours to several days, depending on the specific protocol and reaction temperature.

Q4: Are there alternative synthetic routes to this compound?

A4: Yes, alternative methods exist, though they may be less direct. For instance, a palladium-catalyzed cross-coupling reaction between a pre-formed imidazole ring (like 1-methylimidazole) and an aryl halide (like 1-chloro-4-fluorobenzene) has been reported for a similar N-methylated analog, yielding high percentages of the product. However, this approach requires a different set of starting materials and catalysts.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Suboptimal pH: The reaction producing 4-methylimidazoles is reported to be favored at a pH above 7.[3] 2. Low Reaction Temperature: The reaction may be too slow at ambient temperature. 3. Impure Starting Materials: Contaminants in 4-fluorobenzaldehyde or methylglyoxal can inhibit the reaction. 4. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.1. Ensure the reaction medium is basic. If using ammonium acetate, consider adding a base like aqueous ammonia to raise the pH. 2. Gradually increase the reaction temperature, for example, to 70-80°C, and monitor the progress by TLC. 3. Use freshly distilled or high-purity starting materials. 4. Carefully measure the reactants. An excess of the ammonia source is often used.
Formation of Multiple Byproducts 1. Side Reactions of Aldehydes: Aldehydes can undergo self-condensation or other side reactions under basic conditions. 2. Polymerization of Methylglyoxal: Methylglyoxal is prone to polymerization, especially at elevated temperatures. 3. Reaction Temperature Too High: Excessive heat can promote the formation of tars and other degradation products.1. Control the rate of addition of the aldehydes to the reaction mixture. 2. Add the methylglyoxal solution slowly to the reaction mixture. 3. Optimize the reaction temperature; avoid excessive heating.
Difficulty in Product Isolation and Purification 1. Product Solubility: The product may be soluble in the aqueous reaction mixture, making extraction difficult. 2. Emulsion Formation during Extraction: The presence of byproducts can lead to the formation of stable emulsions. 3. Co-elution with Impurities: The product may have a similar polarity to one or more byproducts, complicating chromatographic purification.1. Saturate the aqueous layer with sodium chloride to decrease the solubility of the product before extraction with an organic solvent like ethyl acetate. 2. Filter the reaction mixture before extraction to remove any solid byproducts. Break emulsions by adding brine or by centrifugation. 3. Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of structurally related imidazole derivatives.

Product Starting Materials Reaction Conditions Yield Reference
2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole4-Methylbenzene-1,2-diamine, 4-Fluorobenzaldehyde, Sodium metabisulfiteEthanol/Water, 70°C, 24 h92%[4]
4-MethylimidazoleMethylglyoxal, Formaldehyde, Aqueous AmmoniaAqueous solution, pH > 7up to 80%[3]
2-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole4-(4-Fluorophenyl)-2-phenyl-1H-imidazole, MethoxymethylchlorideTHF, 273 K to RT42%[5]

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound (Inferred)

This protocol is inferred from the Debus-Radziszewski synthesis and patent literature for similar compounds.[1][3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-fluorobenzaldehyde (1.0 eq) and a 40% aqueous solution of methylglyoxal (1.0 eq).

  • Solvent and Ammonia Source: Add a sufficient amount of an aqueous ammonia solution to act as both the ammonia source and to ensure the reaction pH is above 7.

  • Reaction: Stir the mixture vigorously. The reaction can be performed at room temperature or heated to a moderate temperature (e.g., 40-60°C) to increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine 4-Fluorobenzaldehyde, Methylglyoxal, and Aqueous Ammonia react Stir at RT or heat to 40-60°C start->react monitor Monitor by TLC react->monitor extract Extract with Organic Solvent monitor->extract Reaction Complete wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the one-pot synthesis of this compound.

troubleshooting_tree cluster_conditions Check Reaction Conditions cluster_reagents Check Reagents cluster_solutions Potential Solutions start Low Yield or No Product ph Is pH > 7? start->ph temp Is temperature optimized? start->temp purity Are starting materials pure? start->purity stoichiometry Is stoichiometry correct? start->stoichiometry adjust_ph Adjust pH with base ph->adjust_ph No optimize_temp Optimize temperature (e.g., 40-80°C) temp->optimize_temp No purify_reagents Purify/use fresh reagents purity->purify_reagents No check_stoichiometry Verify reactant ratios stoichiometry->check_stoichiometry No

Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.

References

Technical Support Center: Purification of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Fluorophenyl)-4-methyl-1H-imidazole. The information provided is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of impurities present in the crude product.

Q2: What are the likely impurities I might encounter in my crude this compound?

A2: While specific impurities depend on the synthetic route, you may encounter unreacted starting materials such as 4-fluorobenzaldehyde and an amino-ketone precursor. Other potential impurities could include regioisomers or byproducts from side reactions. It is crucial to characterize the crude mixture to identify the impurities before selecting a purification strategy.

Q3: How can I assess the purity of this compound after purification?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for quantitative purity analysis. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative assessment during the purification process. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural confirmation and to ensure the absence of impurities.

Q4: Can I use recrystallization as the sole method of purification?

A4: Recrystallization can be a highly effective method for removing minor impurities and obtaining a crystalline final product, provided a suitable solvent system is identified. However, if the crude material contains a significant amount of impurities with similar solubility characteristics to the desired product, column chromatography may be necessary as a preliminary purification step.

Troubleshooting Guides

Column Chromatography

Problem: Poor separation of the product from impurities.

Possible CauseTroubleshooting Steps
Inappropriate Mobile Phase Polarity If the product and impurities elute too quickly (high Rf values), decrease the polarity of the mobile phase. If they elute too slowly (low Rf values), increase the polarity.
Incorrect Stationary Phase For this class of compounds, silica gel is the most common stationary phase. Consider using alumina (basic or neutral) if the compound is sensitive to the acidic nature of silica.
Column Overloading Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase.
Co-eluting Impurities If impurities have very similar polarity to the product, consider using a different solvent system to alter selectivity. A gradient elution, where the mobile phase polarity is gradually increased, may also improve separation.

Problem: The product is not eluting from the column.

Possible CauseTroubleshooting Steps
Mobile Phase is Not Polar Enough Significantly increase the polarity of the mobile phase. For imidazole compounds, adding a small percentage of methanol or another polar solvent can help to elute highly retained substances.
Strong Adsorption to Stationary Phase If using silica gel, the slightly acidic nature may lead to strong binding of the basic imidazole. Consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to reduce tailing and improve recovery.
Recrystallization

Problem: The compound "oils out" instead of crystallizing.

Possible CauseTroubleshooting Steps
Supersaturation is too high Add a small amount of additional hot solvent to the oiled-out mixture to ensure complete dissolution, then allow it to cool more slowly.
Presence of impurities Oily impurities can inhibit crystallization. Purify the crude material by column chromatography first to remove these impurities before attempting recrystallization.
Cooling rate is too fast Allow the solution to cool slowly to room temperature before placing it in a cold bath. Slow cooling promotes the formation of well-defined crystals.

Problem: Poor recovery of the purified product.

Possible CauseTroubleshooting Steps
The compound is too soluble in the recrystallization solvent If the product is highly soluble even at low temperatures, the chosen solvent is not suitable. A mixed-solvent system, where the compound is soluble in one solvent and poorly soluble in another, may be more effective.
Too much solvent was used Use the minimum amount of hot solvent necessary to fully dissolve the crude product to ensure the solution is saturated upon cooling.
Premature crystallization during hot filtration If performing a hot filtration to remove insoluble impurities, ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.

  • Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity mobile phase.

  • Column Packing: Pour the slurry into a glass column and allow the solvent to drain, ensuring the silica packs evenly without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., Hexane:Ethyl Acetate 9:1) and gradually increase the polarity (e.g., to Hexane:Ethyl Acetate 1:1).

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

The choice of solvent is critical for successful recrystallization. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one. Common solvents for imidazole derivatives include ethanol, isopropanol, acetonitrile, or mixed solvent systems like ethyl acetate/hexane.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot recrystallization solvent to the crude material until it is completely dissolved.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Suggested Solvent Systems for Column Chromatography

Stationary PhaseMobile Phase System (starting polarity)Application Notes
Silica GelHexane / Ethyl AcetateA good starting point for many organic compounds. The ratio can be adjusted to optimize separation.
Silica GelDichloromethane / MethanolUseful for more polar compounds. Start with a low percentage of methanol and gradually increase.
Alumina (Neutral)Toluene / AcetoneCan be an alternative if the compound is sensitive to the acidic nature of silica gel.

Table 2: Potential Recrystallization Solvents

SolventPropertiesApplication Notes
EthanolPolar proticOften a good choice for imidazole-containing compounds.
IsopropanolPolar proticSimilar to ethanol, may offer different solubility characteristics.
AcetonitrilePolar aproticCan be effective for compounds with moderate polarity.
Ethyl Acetate / HexaneMixed solvent systemThe compound should be soluble in ethyl acetate and insoluble in hexane. Dissolve in hot ethyl acetate and add hexane until turbidity appears, then clarify with a few drops of hot ethyl acetate before cooling.

Visualizations

Experimental Workflow: Purification and Analysis

Purification_Workflow cluster_purification Purification Stage cluster_analysis Analysis Stage cluster_output Final Product Crude_Product Crude Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Optional Fine Purification TLC TLC Monitoring Column_Chromatography->TLC HPLC HPLC Purity Check Recrystallization->HPLC Pure_Product Pure 2-(4-Fluorophenyl)- 4-methyl-1H-imidazole HPLC->Pure_Product >95% Purity NMR_MS Structural Confirmation (NMR, MS) Pure_Product->NMR_MS

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting Logic: Column Chromatography

Troubleshooting_Column_Chromatography Start Poor Separation Check_Rf Check Rf Values Start->Check_Rf Check_Loading Check Sample Load Start->Check_Loading High_Rf Too High? Check_Rf->High_Rf Low_Rf Too Low? Check_Rf->Low_Rf Adjust_Polarity Adjust Mobile Phase Polarity Decrease_Polarity Decrease Polarity Adjust_Polarity->Decrease_Polarity if high Rf Increase_Polarity Increase Polarity Adjust_Polarity->Increase_Polarity if low Rf High_Rf->Adjust_Polarity Low_Rf->Adjust_Polarity Overloaded Overloaded? Check_Loading->Overloaded Reduce_Load Reduce Sample Amount Overloaded->Reduce_Load Consider_Gradient Consider Gradient Elution Overloaded->Consider_Gradient if still poor separation

Caption: Decision-making process for troubleshooting poor separation in column chromatography.

Troubleshooting Logic: Recrystallization

Troubleshooting_Recrystallization Start Product Oils Out Check_Cooling Assess Cooling Rate Start->Check_Cooling Check_Saturation Check Saturation Start->Check_Saturation Consider_Impurities Suspect Oily Impurities? Start->Consider_Impurities Too_Fast Too Fast? Check_Cooling->Too_Fast Slow_Cooling Allow Slow Cooling Too_Fast->Slow_Cooling Not_Saturated Not Saturated? Check_Saturation->Not_Saturated Add_Solvent Add More Hot Solvent and Cool Slowly Not_Saturated->Add_Solvent Pre_Purify Pre-purify by Column Chromatography Consider_Impurities->Pre_Purify

Caption: Troubleshooting guide for when a product "oils out" during recrystallization.

"2-(4-Fluorophenyl)-4-methyl-1H-imidazole" solubility improvement techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 2-(4-Fluorophenyl)-4-methyl-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the initial troubleshooting steps?

A1: The poor aqueous solubility of many imidazole derivatives is a common challenge. Here is a step-by-step approach to troubleshoot this issue:

  • Verify Compound Purity: Ensure the purity of your compound, as impurities can affect solubility.

  • Start with a Co-solvent: Prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[1]

  • Optimize Final Solvent Concentration: When diluting the stock solution into your aqueous buffer, keep the final concentration of the organic solvent low (typically ≤0.5% for DMSO and ≤1% for ethanol) to minimize potential cytotoxicity in cell-based assays.[1]

  • Incremental Addition and Agitation: Add the stock solution to the aqueous medium dropwise while vortexing or stirring to prevent localized high concentrations that can lead to precipitation.[1]

  • Gentle Warming: Briefly warming the solution in a water bath (e.g., to 37°C) may aid in dissolution.[1]

Q2: My compound dissolves in the organic solvent but precipitates when I add it to my aqueous buffer. Why does this happen and what can I do?

A2: This phenomenon, often called "crashing out," occurs when a concentrated stock solution of a hydrophobic compound is diluted into an aqueous medium where its solubility is much lower. This sudden change in the solvent environment causes the compound to precipitate out of the solution. To prevent this, you can try lowering the final concentration of the compound, optimizing the dilution process by warming the aqueous solution and adding the stock solution slowly with vigorous mixing, or using solubilizing agents in your aqueous buffer.

Q3: What are some common solubilizing agents I can use?

A3: Several excipients can be used to improve the solubility of poorly soluble compounds. Some common examples include:

  • Surfactants: These are amphiphilic molecules that can increase the solubility of hydrophobic drugs.[2] Common surfactants include sodium lauryl sulfate and Tween 80.[3]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1]

  • Polymers: Hydrophilic polymers are often used to create solid dispersions, which can enhance the dissolution rate and solubility of a drug.[4][5] Examples include polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[5][6]

Q4: How do I choose the right solubility enhancement technique?

A4: The selection of a solubility enhancement technique depends on the physicochemical properties of your compound, the desired dosage form, and the intended application.[7] For early-stage research, simple methods like using co-solvents or adjusting the pH may be sufficient. For formulation development, more advanced techniques like solid dispersions, micronization, or nanosuspensions might be necessary. It is often a process of experimentation to find the most effective method.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer
  • Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.

  • Solutions:

    • Decrease the Final Concentration: This is the most direct way to avoid precipitation.

    • Optimize the Dilution Process:

      • Warm the aqueous buffer (e.g., to 37°C) before adding the compound's stock solution.

      • Add the stock solution dropwise while vigorously vortexing or stirring to ensure rapid dispersion.[1]

    • Use a Co-solvent: Maintain a low percentage of an organic solvent like DMSO in the final aqueous solution. Be mindful of the solvent's potential effects on your experiment.[2]

    • pH Adjustment: The solubility of imidazole-containing compounds can be pH-dependent.[1] Conduct a pH-solubility profile to determine the optimal pH for your compound.

Issue 2: Compound Precipitates Over Time in Aqueous Solution
  • Cause: The solution is supersaturated and thermodynamically unstable, leading to nucleation and crystal growth over time.

  • Solutions:

    • Prepare Fresh Working Solutions: It is best to prepare the final aqueous solution immediately before each experiment to avoid precipitation during storage.

    • Incorporate Solubilizing Agents: The addition of excipients like cyclodextrins or surfactants to the aqueous buffer can help stabilize the dissolved compound and prevent precipitation.

Quantitative Data

Table 1: Solubility of Related Imidazole Compounds in Common Solvents
CompoundSolventSolubility
ImidazoleWater633 g/L at 20°C[1]
ImidazoleDMSO13 mg/mL[1]
2-PhenylimidazoleDichloromethaneLow[1]
2-PhenylimidazoleTolueneLow[1]
2-(4-fluorophenyl)-1H-benzo[d]imidazoleAqueous (pH 7.4)74 µg/mL[8]
2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazoleAqueous (pH 7.4)50 µg/mL[8]
Table 2: Common Excipients for Solid Dispersions
Carrier TypeExamples
Polymers Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), Hydroxypropyl Methylcellulose (HPMC), Eudragit®[5][8]
Sugars Mannitol, Sorbitol[7]
Surfactants Poloxamers, Sodium Lauryl Sulfate, Tween 80
Table 3: Common Co-solvents for Solubility Enhancement
Co-solventTypical Concentration in Aqueous Formulations
Ethanol< 10%
Propylene Glycol< 30%
Polyethylene Glycol 300/400< 50%
Glycerin< 30%
Dimethyl Sulfoxide (DMSO)< 1% (for cell-based assays)

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

This protocol outlines the steps to determine the solubility of a compound at various pH levels.[6][9]

Materials:

  • This compound

  • Buffers with pH values ranging from 2 to 10

  • Vials or small flasks

  • Shaker or rotator

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a series of buffers at different pH values (e.g., in 1-unit increments).

  • Add an excess amount of the compound to a fixed volume of each buffer in separate vials.

  • Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After equilibration, centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

  • Plot the solubility as a function of pH.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method

This method involves dissolving the drug and a carrier in a common solvent, followed by evaporation of the solvent.[4][5]

Materials:

  • This compound

  • A hydrophilic carrier (e.g., PVP K30, PEG 6000, HPMC)

  • A common volatile solvent (e.g., methanol, ethanol, acetone)

  • Beaker

  • Magnetic stirrer

  • Rotary evaporator or vacuum oven

Procedure:

  • Accurately weigh the drug and the carrier in the desired ratio (e.g., 1:1, 1:5, 1:10 by weight).

  • Dissolve both the drug and the carrier in a minimal amount of the common solvent in a beaker with stirring until a clear solution is obtained.

  • Evaporate the solvent using a rotary evaporator or by placing the solution in a vacuum oven at a controlled temperature.

  • Once the solvent is completely removed, a solid mass will be formed.

  • Scrape the solid dispersion from the container, pulverize it into a fine powder, and pass it through a sieve.

  • Store the resulting solid dispersion in a desiccator until further use.

Protocol 3: Particle Size Reduction by Micronization

Micronization reduces the particle size of a drug to the micrometer range, which increases the surface area and can improve the dissolution rate.[10] This process typically requires specialized equipment like a jet mill or a ball mill.[10]

Conceptual Workflow:

  • The bulk active pharmaceutical ingredient (API) is fed into the micronization equipment.

  • High-energy impact, attrition, or compression forces break down the particles. In a jet mill, this is achieved by collisions between particles in a high-velocity gas stream.[9][11]

  • An internal classifier separates particles that have reached the desired size from larger particles, which are recycled for further milling.[11]

  • The micronized powder is collected.

Protocol 4: Preparation of a Nanosuspension by Wet Milling

Nanosuspensions are sub-micron colloidal dispersions of drug particles that can significantly enhance solubility and dissolution velocity.[1]

Materials:

  • This compound

  • A stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC)

  • Purified water

  • Milling media (e.g., zirconium oxide beads)

  • A high-energy media mill or a laboratory-scale mixer mill

Procedure:

  • Prepare a suspension of the drug in an aqueous solution of the stabilizer.

  • Add the milling media to the suspension.

  • Mill the suspension at high speed for a specified duration. The milling time will depend on the equipment and the desired particle size.

  • After milling, separate the nanosuspension from the milling media.

  • Characterize the particle size and distribution of the nanosuspension using techniques like photon correlation spectroscopy (PCS).

Visualizations

G Start Compound Precipitation Observed CheckConc Is the final concentration too high? Start->CheckConc ReduceConc Decrease final concentration CheckConc->ReduceConc Yes CheckpH Is the buffer pH optimal? CheckConc->CheckpH No Resolved Solubility Issue Resolved ReduceConc->Resolved OptimizeDilution Optimize Dilution Process (Warm buffer, add dropwise with stirring) AdjustpH Determine optimal pH and adjust buffer CheckpH->AdjustpH No StillPrecipitates Precipitation still occurs? CheckpH->StillPrecipitates Yes AdjustpH->Resolved UseExcipients Incorporate Solubilizing Agents (e.g., Co-solvents, Cyclodextrins, Surfactants) UseExcipients->StillPrecipitates AdvancedTech Consider Advanced Techniques (Solid Dispersion, Nanosuspension) UseExcipients->AdvancedTech If still issues StillPrecipitates->UseExcipients Yes StillPrecipitates->Resolved No AdvancedTech->Resolved G Start Start: Poorly Soluble This compound IsIonizable Is the compound ionizable? Start->IsIonizable pH_Modification pH Modification IsIonizable->pH_Modification Yes IsEarlyStage Early stage research or simple formulation? IsIonizable->IsEarlyStage No pH_Modification->IsEarlyStage CoSolvency Co-solvency IsEarlyStage->CoSolvency Yes Complexation Complexation (Cyclodextrins) IsEarlyStage->Complexation Yes NeedHigherLoading Need higher drug loading or improved stability? IsEarlyStage->NeedHigherLoading No FinalFormulation Proceed to Final Formulation CoSolvency->FinalFormulation Complexation->FinalFormulation SolidDispersion Solid Dispersion (Solvent Evaporation, HME) NeedHigherLoading->SolidDispersion Yes ParticleSizeReduction Particle Size Reduction (Micronization, Nanosuspension) NeedHigherLoading->ParticleSizeReduction Yes SolidDispersion->FinalFormulation ParticleSizeReduction->FinalFormulation

References

Technical Support Center: Stability of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole in solution. The information is designed to help users anticipate and address potential stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The compound's stability is expected to be pH-dependent. Both acidic and basic conditions can potentially catalyze hydrolytic degradation of the imidazole ring or other functional groups.[1]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1][2]

  • Light: Exposure to light, particularly UV light, can lead to photodegradation.[3]

  • Oxidizing Agents: The imidazole ring can be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.[3][4]

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the general chemistry of imidazole-containing compounds, the following degradation pathways are plausible for this compound:

  • Hydrolysis: Under acidic or basic conditions, the imidazole ring may undergo cleavage.

  • Oxidation: The imidazole ring is susceptible to oxidation, which could lead to the formation of various oxidized derivatives.[3][4][5] One potential oxidation pathway involves the formation of a hydroperoxide intermediate, which can then rearrange or decompose.

  • Photodegradation: Exposure to light can induce photochemical reactions, potentially leading to complex degradation products.[3]

Q3: How can I monitor the stability of my this compound solution?

A3: The most common and effective method for monitoring the stability of small molecules in solution is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1][2] This involves:

  • Developing an HPLC method that can separate the parent compound from its potential degradation products.

  • Running samples of your solution at various time points and under different storage conditions.

  • Quantifying the peak area of the parent compound to determine its concentration over time. A decrease in the parent peak area and the appearance of new peaks are indicative of degradation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool for not only monitoring degradation but also for identifying the mass of the degradation products, which aids in their structural elucidation.[3][6][7]

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To maximize the shelf-life of your solution, it is recommended to:

  • Store at low temperatures: If possible, store aliquots at -20°C or -80°C.[2]

  • Protect from light: Use amber vials or store in the dark.[3]

  • Use a suitable solvent: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of small molecules. For aqueous working solutions, it is advisable to prepare them fresh before use.

  • Consider inert atmosphere: For long-term storage, purging the vial with an inert gas like argon or nitrogen can help prevent oxidative degradation.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Activity in Biological Assays
Possible Cause Troubleshooting Steps
Degradation in Assay Medium 1. Assess the stability of the compound directly in the assay medium over the time course of the experiment using HPLC or LC-MS.[1] 2. If degradation is observed, consider if any components of the medium (e.g., high pH, presence of reactive species) could be responsible. 3. Prepare fresh solutions immediately before each experiment.
Precipitation of the Compound 1. Visually inspect the solution for any precipitate. 2. Determine the kinetic solubility of the compound in the assay buffer. 3. If solubility is an issue, consider using a lower concentration or adding a solubilizing agent (ensure it doesn't interfere with the assay).
Adsorption to Labware 1. Use low-binding plasticware. 2. Including a small amount of a non-ionic surfactant in the buffer may help reduce adsorption.
Issue 2: Appearance of Extra Peaks in HPLC Analysis
Possible Cause Troubleshooting Steps
Compound Degradation 1. Confirm the identity of the main peak as the parent compound using a reference standard. 2. The new peaks are likely degradation products. 3. To identify the degradation pathway, perform forced degradation studies (see Experimental Protocols section).
Contamination 1. Analyze a blank solvent injection to rule out contamination from the solvent or HPLC system. 2. Ensure all glassware and equipment are clean.
Impurity in the Original Sample 1. Analyze a freshly prepared solution of the solid compound to determine its initial purity.

Quantitative Data Summary

Table 1: Hypothetical pH Stability of this compound in Aqueous Solution at 25°C

pH% Remaining after 24 hours% Remaining after 72 hours
3.0 92.5%85.1%
5.0 98.2%95.8%
7.0 99.5%98.9%
9.0 96.8%91.3%
11.0 88.4%75.2%

Table 2: Hypothetical Temperature and Light Stability of this compound in DMSO (10 mM Stock Solution)

Storage Condition% Remaining after 1 week% Remaining after 4 weeks
-20°C, Dark >99%>99%
4°C, Dark 99.1%97.5%
25°C, Dark 97.3%92.1%
25°C, Ambient Light 91.5%80.4%

Experimental Protocols

Protocol 1: General Solution Stability Assessment

Objective: To determine the stability of this compound in a specific solvent and at various temperatures.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, Ethanol)

  • HPLC system with a suitable column (e.g., C18)

  • Temperature-controlled chambers/incubators

Procedure:

  • Prepare a stock solution of this compound at a known concentration (e.g., 10 mM in DMSO).

  • Immediately analyze an aliquot of the freshly prepared solution by HPLC to establish the time-zero (T=0) purity and peak area.

  • Dispense aliquots of the stock solution into amber vials.

  • Store the vials under different temperature conditions (e.g., -20°C, 4°C, 25°C).

  • At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), remove a vial from each condition.

  • Allow the solution to come to room temperature and analyze by HPLC.

  • Calculate the percentage of the compound remaining by comparing the peak area at each time point to the peak area at T=0.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under stress conditions.[8]

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature.

  • Oxidative Degradation: Dissolve the compound in a solution containing 3% H₂O₂ and keep it at room temperature.

  • Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

  • At appropriate time points, withdraw samples, neutralize if necessary, and analyze by HPLC or LC-MS to identify and quantify degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[8]

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound aliquot Aliquot into Vials prep->aliquot temp_neg_20 -20°C, Dark aliquot->temp_neg_20 Store temp_4 4°C, Dark aliquot->temp_4 Store temp_25_dark 25°C, Dark aliquot->temp_25_dark Store temp_25_light 25°C, Light aliquot->temp_25_light Store time_points Withdraw Samples at Time Points (T=0, T=1, T=2...) temp_neg_20->time_points temp_4->time_points temp_25_dark->time_points temp_25_light->time_points hplc_analysis Analyze by HPLC/LC-MS time_points->hplc_analysis data_analysis Calculate % Remaining and Identify Degradants hplc_analysis->data_analysis

Caption: Workflow for a typical solution stability study.

Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products parent This compound acid_base Acid/Base Hydrolysis parent->acid_base oxidation Oxidation (e.g., H₂O₂) parent->oxidation light Photolysis (UV/Vis Light) parent->light hydrolysis_prod Ring-Opened Products acid_base->hydrolysis_prod oxidation_prod Oxidized Imidazole Derivatives oxidation->oxidation_prod photo_prod Photodegradation Products light->photo_prod

Caption: Potential degradation pathways for this compound.

References

"2-(4-Fluorophenyl)-4-methyl-1H-imidazole" minimizing off-target effects in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects when using 2-(4-Fluorophenyl)-4-methyl-1H-imidazole in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the known or potential primary targets of this compound?

A1: While specific data for this compound is limited in publicly available literature, related compounds such as 2-(4-fluorophenyl)-1H-benzo[d]imidazole are known to act as positive allosteric modulators (PAMs) of the GABA-A receptor.[1][2][3] Therefore, it is plausible that this compound may also interact with GABA-A receptors. Imidazole-containing compounds can also have a broader range of biological activities, and it is crucial to experimentally determine the primary target in your system.

Q2: What are potential off-target effects to consider when using this compound?

A2: Off-target effects can arise from a compound interacting with unintended molecules, leading to unforeseen biological consequences.[4] For imidazole-based compounds, potential off-targets could include other receptors, enzymes (e.g., kinases, phosphatases), or ion channels. It is also important to consider non-specific interactions with assay components.

Q3: How can I minimize the risk of off-target effects in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable data.[4] Key strategies include:

  • Dose-response experiments: Use the lowest effective concentration of the compound.

  • Orthogonal assays: Confirm findings using different experimental setups.

  • Counter-screening: Test the compound against a panel of known off-targets.

  • Use of a negative control: Employ a structurally similar but inactive compound if available.

Q4: What initial steps should I take to troubleshoot unexpected results in my assay?

A4: If you observe unexpected results, a systematic troubleshooting approach is recommended.[5] Begin by verifying the identity and purity of your compound stock using methods like HPLC or LC-MS.[5] Ensure proper storage conditions to prevent degradation.[5][6] Next, re-evaluate your experimental setup, including reagent concentrations, incubation times, and instrument settings.[7]

Troubleshooting Guides

Issue 1: High Background Signal or Non-Specific Activity
Possible Cause Troubleshooting Step Rationale
Compound precipitationVisually inspect the assay plate for precipitates. Centrifuge the compound stock solution before use.Precipitated compound can scatter light or interfere with plate reader optics.
Non-specific binding to assay componentsDecrease the concentration of the compound. Include a control with no target protein/cells.High concentrations can lead to non-specific interactions with plastics or other reagents.
Interference with detection methodRun the assay with the compound in the absence of the biological target.The compound itself might be fluorescent or colored, interfering with the signal.
Issue 2: Inconsistent Results or Poor Reproducibility
Possible Cause Troubleshooting Step Rationale
Compound instabilityPrepare fresh dilutions of the compound for each experiment from a frozen stock.The compound may degrade in aqueous solutions over time.
Cell health variabilityMonitor cell viability and passage number. Ensure consistent cell seeding density.Changes in cell health can significantly impact assay outcomes.
Pipetting errorsUse calibrated pipettes and prepare a master mix for dispensing reagents.Inaccurate dispensing of small volumes can lead to significant variability.[7]

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data to compare on-target and off-target effects.

Table 1: In Vitro Potency and Selectivity Profile

TargetIC50 / EC50 (µM)Assay Type
Primary Target (Hypothetical) 0.1 Biochemical
Off-Target 1 (e.g., Kinase)> 50Kinase Activity Assay
Off-Target 2 (e.g., GPCR)15Radioligand Binding
Off-Target 3 (e.g., Ion Channel)> 50Patch-Clamp

Table 2: Cellular Assay Potency

Cell LineOn-Target Effect (EC50, µM)Cytotoxicity (CC50, µM)Therapeutic Index (CC50/EC50)
Cell Line A (Expressing Target)0.5> 100> 200
Cell Line B (No Target Expression)> 100> 100-

Experimental Protocols

Protocol 1: Kinase Inhibitor Off-Target Profiling

Objective: To assess the inhibitory activity of this compound against a panel of kinases.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the compound in 100% DMSO.

    • Serially dilute the compound in assay buffer to the desired concentrations.

    • Prepare kinase, substrate, and ATP solutions in assay buffer.

  • Assay Procedure:

    • Add 5 µL of the compound dilution to the wells of a 384-well plate.

    • Add 10 µL of the kinase solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the ATP/substrate mixture.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the signal (e.g., luminescence for ADP-Glo™ assay).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT)

Objective: To determine the cytotoxicity of this compound.

Methodology:

  • Cell Culture:

    • Plate cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the compound and incubate for 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent cell viability relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration to determine the CC50 value.

Visualizations

On_Target_vs_Off_Target cluster_0 On-Target Effect cluster_1 Off-Target Effect Compound 2-(4-Fluorophenyl)- 4-methyl-1H-imidazole Target Primary Target Compound->Target Binds with high affinity Effect Desired Biological Response Target->Effect Compound_off 2-(4-Fluorophenyl)- 4-methyl-1H-imidazole OffTarget Off-Target Compound_off->OffTarget Binds with lower affinity SideEffect Unintended Biological Response OffTarget->SideEffect Experimental_Workflow A Start: Unexpected Assay Results B Step 1: Verify Compound Integrity (HPLC, LC-MS) A->B G Compound Degraded B->G No H Compound Pure B->H Yes C Step 2: Optimize Assay Conditions (Concentration, Incubation) D Step 3: Perform Counter-Screening (Off-Target Panel) C->D E Step 4: Use Orthogonal Assays D->E F End: Identify and Mitigate Off-Target Effects E->F H->C

References

troubleshooting "2-(4-Fluorophenyl)-4-methyl-1H-imidazole" experimental artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Fluorophenyl)-4-methyl-1H-imidazole. The information is designed to help resolve common experimental artifacts and challenges encountered during its synthesis and application.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound, a compound often synthesized via the Radziszewski reaction.

Problem 1: Low Yield of the Desired Product

Question: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Reaction The Radziszewski reaction can sometimes be slow. Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. Consider increasing the reaction temperature or using a different solvent system.
Suboptimal Reaction Conditions The choice of solvent, temperature, and catalyst can significantly impact the reaction yield. A systematic optimization of these parameters is recommended. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for imidazole synthesis.
Side Reactions The Radziszewski reaction is known to be prone to side reactions, which can consume starting materials and reduce the yield of the desired product.[1] Common side reactions include the self-condensation of the dicarbonyl compound or the aldehyde.
Degradation of Starting Materials or Product Ensure the purity and stability of your starting materials (4-fluorobenzaldehyde, a source of ammonia like ammonium acetate, and a C3 dicarbonyl precursor for the 4-methylimidazole core). The product itself might be sensitive to the work-up or purification conditions.

Problem 2: Presence of Multiple Spots on TLC/LC-MS Indicating Impurities

Question: My crude product shows multiple spots on TLC, and LC-MS analysis indicates the presence of several impurities alongside my target compound. What are these likely impurities and how can I minimize their formation?

Potential Impurities and Mitigation Strategies:

ImpurityFormation MechanismMitigation Strategy
2-(4-Fluorophenyl)-5-methyl-1H-imidazole (Regioisomer) The reaction of the asymmetric dicarbonyl precursor can lead to the formation of the constitutional isomer.The formation of regioisomers is a common challenge in the synthesis of unsymmetrically substituted imidazoles.[2][3] Lowering the reaction temperature may favor the formation of one isomer over the other. Purification by column chromatography or recrystallization is often necessary to separate the isomers.
Unreacted Starting Materials Incomplete reaction.As mentioned in Problem 1, ensure the reaction goes to completion by monitoring with TLC and adjusting reaction time and temperature accordingly.
Self-Condensation Products Aldehydes can undergo self-condensation under basic or acidic conditions.Slowly add the aldehyde to the reaction mixture to maintain a low concentration. Optimize the pH of the reaction mixture.
Oxidation Products The imidazole ring can be susceptible to oxidation, especially during work-up and purification.Perform the work-up and purification under an inert atmosphere (e.g., nitrogen or argon) if possible. Use degassed solvents.

Problem 3: Difficulty in Purifying the Final Compound

Question: I am struggling to purify this compound from the reaction mixture. What are the recommended purification techniques?

Purification Strategies:

TechniqueDescription
Column Chromatography This is a very common and effective method for purifying imidazole derivatives. A silica gel stationary phase is typically used. The choice of eluent is crucial for achieving good separation. A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. For closely related isomers, a specialized column or a very shallow gradient may be necessary.
Recrystallization If the product is a solid, recrystallization can be a highly effective method for purification. The choice of solvent is critical. A solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Common solvents for recrystallization of imidazole derivatives include ethanol, methanol, acetonitrile, or mixtures with water.
Acid-Base Extraction Imidazoles are basic and can be protonated to form salts. This property can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the imidazole into the aqueous phase. The aqueous phase is then basified, and the purified imidazole is extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The most common synthetic route is the Radziszewski imidazole synthesis.[1] This is a multi-component reaction involving the condensation of an α-dicarbonyl compound (or a precursor), an aldehyde (4-fluorobenzaldehyde), and a source of ammonia (such as ammonium acetate).

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is crucial for confirming the correct regiochemistry.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the sample.

  • Infrared (IR) Spectroscopy: Shows the presence of characteristic functional groups.

  • Melting Point Analysis: A sharp melting point is indicative of a pure compound.

Q3: Are there any specific safety precautions I should take when working with this compound and its precursors?

A3: Yes, standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The synthesis should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents used in the synthesis for specific handling and disposal information.

Experimental Protocols

Synthesis of this compound via Radziszewski Reaction (General Procedure)

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 4-Fluorobenzaldehyde

  • Methylglyoxal (40% in water) or 1-hydroxy-2-propanone

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium acetate (3 equivalents) in a mixture of glacial acetic acid and ethanol.

  • To this solution, add 4-fluorobenzaldehyde (1 equivalent) and the dicarbonyl source (1 equivalent).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (usually after several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (4-Fluorobenzaldehyde, Methylglyoxal precursor, Ammonium Acetate) reaction Radziszewski Reaction (Reflux in Acetic Acid/Ethanol) start->reaction workup Work-up (Neutralization & Precipitation) reaction->workup crude Crude Product workup->crude purification Purification (Column Chromatography or Recrystallization) crude->purification pure Pure Product (this compound) purification->pure analysis Characterization (NMR, MS, HPLC) pure->analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions regioisomers Regioisomer Formation start->regioisomers purification_issue Inefficient Purification start->purification_issue optimize_conditions Optimize Reaction Time/ Temperature/Solvent incomplete_reaction->optimize_conditions slow_addition Slow Addition of Aldehyde/ Control pH side_reactions->slow_addition lower_temp Lower Reaction Temperature regioisomers->lower_temp purification_method Refine Purification Method (e.g., Column Chromatography, Recrystallization) purification_issue->purification_method

Caption: Troubleshooting logic for addressing low yield or impurity issues in the synthesis of this compound.

References

Technical Support Center: Optimizing Dosage and Administration of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the experimental use of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole. The following information addresses common questions and troubleshooting scenarios that may be encountered during in vitro antimicrobial and anticancer investigations.

Frequently Asked Questions (FAQs)

Q1: What are the potential applications of this compound in a research setting?

A1: this compound belongs to the imidazole class of compounds. Derivatives of imidazole have been investigated for their potential antimicrobial and anticancer properties. Therefore, this compound can be explored for its efficacy against various microbial strains and cancer cell lines.

Q2: What is the best solvent to use for dissolving this compound for in vitro assays?

A2: Imidazole-based compounds can have variable solubility. It is recommended to first assess solubility in common biocompatible solvents. A general strategy is to start with dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. For antimicrobial assays, the solvent should not interfere with microbial growth.

Q3: How can I determine the optimal concentration range for my experiments?

A3: A dose-response experiment is crucial. For a novel compound like this compound, it is advisable to start with a broad concentration range (e.g., from nanomolar to high micromolar). A logarithmic serial dilution is often effective for this initial screening. The goal is to identify a concentration range that elicits a biological response, which can then be narrowed down in subsequent experiments.

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, accurately weigh a small amount of the compound and dissolve it in a minimal amount of a suitable solvent (like DMSO) to achieve a high concentration (e.g., 10-100 mM). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light if the compound is light-sensitive.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Media
  • Symptom: The compound precipitates out of solution when diluted from the stock solution into aqueous-based cell culture or microbial broth.

  • Possible Causes:

    • The compound has low aqueous solubility.

    • The final concentration of the compound exceeds its solubility limit in the aqueous medium.

    • The pH of the medium affects the compound's solubility.

  • Solutions:

    • Reduce Final Concentration: Lower the final concentration of the compound in the assay.

    • Optimize Solvent Concentration: Ensure the concentration of the organic solvent (e.g., DMSO) is consistent across all experimental conditions and controls, but be mindful of its potential toxicity.

    • pH Adjustment: For imidazole-based compounds, solubility can be pH-dependent. Assess if slight adjustments to the medium's pH (while maintaining biological viability) can improve solubility.[1]

    • Use of Solubilizing Agents: In some cases, non-toxic solubilizing agents or surfactants can be used, but their effects on the experimental system must be carefully validated.

Issue 2: Inconsistent or Non-Reproducible Experimental Results
  • Symptom: High variability in results between replicate experiments.

  • Possible Causes:

    • Inaccurate pipetting or dilution series.

    • Degradation of the compound in the stock solution or working solutions.

    • Variability in cell number or microbial inoculum density.

  • Solutions:

    • Standardize Pipetting Technique: Ensure accurate and consistent pipetting, especially for serial dilutions.

    • Assess Compound Stability: Prepare fresh working solutions for each experiment from a frozen stock. If instability is suspected, the stability of the compound in the experimental medium over the incubation period should be assessed.

    • Control Inoculum Density: For antimicrobial assays, standardize the inoculum to a 0.5 McFarland standard.[2][3] For cell-based assays, ensure consistent cell seeding density.

Data Presentation

Effective management and presentation of quantitative data are essential for comparing the efficacy of this compound. The following tables provide standardized formats for presenting experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

Test MicroorganismGram StainCompound Concentration (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Novel Compound
Staphylococcus aureusPositiveUser-defined rangeVancomycinUser-determined value
Escherichia coliNegativeUser-defined rangeGentamicinUser-determined value
Pseudomonas aeruginosaNegativeUser-defined rangeCiprofloxacinUser-determined value
Candida albicansN/A (Fungus)User-defined rangeFluconazoleUser-determined value

Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound against Various Cancer Cell Lines

Cancer Cell LineTissue of OriginCompound Concentration (µM)Positive Control (Chemotherapeutic)IC50 (µM) of Novel Compound
MCF-7BreastUser-defined rangeDoxorubicinUser-determined value
A549LungUser-defined rangeCisplatinUser-determined value
HeLaCervicalUser-defined rangePaclitaxelUser-determined value
JurkatLeukemiaUser-defined rangeEtoposideUser-determined value

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standardized methods for antimicrobial susceptibility testing.[2][3]

  • Preparation of Inoculum:

    • From a fresh culture plate (18-24 hours), select several well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound in the appropriate broth. The concentration range should be broad enough to determine the MIC.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control (broth only) should also be included.

    • Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a plate reader.

Protocol 2: MTT Assay for Cytotoxicity (IC50) Determination
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization and Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start inoculum Inoculum Preparation start->inoculum compound_prep Compound Dilution start->compound_prep inoculation Inoculation of 96-well Plate inoculum->inoculation compound_prep->inoculation incubation Incubation inoculation->incubation read_results Read Results (Visual/OD) incubation->read_results end Determine MIC read_results->end

Caption: Workflow for MIC Determination.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results pipetting Pipetting Error? start->pipetting stability Compound Stability? start->stability inoculum Inoculum Variability? start->inoculum pipetting_sol Standardize Technique pipetting->pipetting_sol stability_sol Use Fresh Solutions stability->stability_sol inoculum_sol Standardize Inoculum inoculum->inoculum_sol

Caption: Troubleshooting Inconsistent Results.

References

Technical Support Center: Synthesis of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming synthetic roadblocks encountered during the preparation of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction.- Extend reaction time or increase temperature. - Ensure reagents are pure and dry. - Use a more efficient catalyst or increase catalyst loading.
- Degradation of starting materials or product.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Control the reaction temperature carefully.
- Incorrect stoichiometry of reactants.- Verify the molar ratios of all starting materials and reagents.
Formation of Multiple Byproducts - Side reactions due to reactive intermediates.- Lower the reaction temperature. - Add reagents slowly or portion-wise.
- Non-specific catalyst activity.- Screen different catalysts or use a more selective one.
- Presence of impurities in starting materials.- Purify starting materials before use.
Difficulty in Product Purification - Product co-elutes with impurities during chromatography.- Optimize the solvent system for column chromatography. - Consider alternative purification methods such as recrystallization or distillation.
- Product is an oil and difficult to handle.- Attempt to form a salt of the product, which may be a crystalline solid.
Inconsistent Results - Variability in reagent quality.- Use reagents from a consistent and reliable source.
- Fluctuations in reaction conditions.- Maintain strict control over temperature, pressure, and stirring rate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of 2-aryl-4-methyl-1H-imidazoles can be adapted from established methods for similar imidazole derivatives. A common approach is the multi-component reaction involving an aldehyde, a 1,2-dicarbonyl compound (or its equivalent), and an ammonium salt, often referred to as the Radziszewski synthesis or variations thereof. For this compound, this would typically involve 4-fluorobenzaldehyde, a three-carbon synthon for the 4-methylimidazole core (like 1-amino-2-propanone or its precursors), and ammonium acetate.[1] Another potential route involves the cyclization of a vinyl azide with an amidine.[2][3]

Q2: My reaction with 4-fluorobenzaldehyde is not proceeding to completion. What should I do?

A2: First, ensure that your 4-fluorobenzaldehyde is free of impurities, particularly the corresponding carboxylic acid, which can interfere with the reaction. You can purify it by distillation or column chromatography. Second, consider the reaction conditions. Increasing the temperature or extending the reaction time may drive the reaction to completion. If using a catalyst, ensure it is active and consider increasing the loading.

Q3: I am observing the formation of a significant amount of tar-like material in my reaction. What is the cause and how can I prevent it?

A3: Tar formation is often due to polymerization or degradation of starting materials or intermediates, especially at elevated temperatures. To mitigate this, try running the reaction at a lower temperature for a longer period. Slow, controlled addition of one of the reagents can also help to maintain a low concentration of reactive intermediates and minimize side reactions. Performing the reaction under an inert atmosphere can also prevent oxidative degradation.

Q4: What is the best method for purifying this compound?

A4: Column chromatography is a common and effective method for purifying imidazole derivatives.[4] A typical stationary phase is silica gel, and the mobile phase can be a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. The optimal solvent system will depend on the specific impurities present. Recrystallization from a suitable solvent system can also be an excellent purification technique if the product is a solid.

Experimental Protocols

Protocol 1: Adapted Radziszewski Synthesis

This protocol is an adaptation from general procedures for the synthesis of 2,4-disubstituted imidazoles.

Reactants and Reagents:

Compound Molecular Weight ( g/mol ) Equivalents Amount
4-Fluorobenzaldehyde124.111.01.24 g (10 mmol)
1-Amino-2-propanone hydrochloride109.571.01.10 g (10 mmol)
Ammonium Acetate77.083.02.31 g (30 mmol)
Glacial Acetic Acid--20 mL

Procedure:

  • To a round-bottom flask, add 4-fluorobenzaldehyde, 1-amino-2-propanone hydrochloride, and ammonium acetate.

  • Add glacial acetic acid to the flask.

  • Heat the mixture to reflux (approximately 118 °C) with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Reactants: - 4-Fluorobenzaldehyde - 1-Amino-2-propanone HCl - Ammonium Acetate B Add Solvent: Glacial Acetic Acid A->B 1 C Heat to Reflux (4-6 hours) B->C 2 D Monitor by TLC C->D 3 E Quench with Water D->E 4 F Neutralize with NaHCO3 E->F 5 G Extract with Ethyl Acetate F->G 6 H Dry and Concentrate G->H 7 I Column Chromatography H->I 8 J Characterize Product I->J 9

Caption: Synthetic workflow for this compound.

troubleshooting_logic Start Problem Encountered LowYield Low/No Yield Start->LowYield Byproducts Multiple Byproducts Start->Byproducts PurificationIssue Purification Difficulty Start->PurificationIssue CheckPurity Check Reagent Purity LowYield->CheckPurity LowerTemp Lower Reaction Temperature Byproducts->LowerTemp OptimizeSolvent Optimize Chromatography Solvent PurificationIssue->OptimizeSolvent ExtendReaction Extend Reaction Time/Temp CheckPurity->ExtendReaction Pure Solution Problem Resolved CheckPurity->Solution Impure -> Purify CheckStoichiometry Verify Stoichiometry ExtendReaction->CheckStoichiometry No Improvement ExtendReaction->Solution Improved CheckStoichiometry->Solution Corrected SlowAddition Slow Reagent Addition LowerTemp->SlowAddition No Improvement LowerTemp->Solution Improved ChangeCatalyst Screen Catalysts SlowAddition->ChangeCatalyst No Improvement SlowAddition->Solution Improved ChangeCatalyst->Solution Improved TryRecrystallization Attempt Recrystallization OptimizeSolvent->TryRecrystallization Co-elution persists OptimizeSolvent->Solution Successful TryRecrystallization->Solution Successful

Caption: Troubleshooting decision tree for synthesis roadblocks.

References

Technical Support Center: Scale-Up Synthesis of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole. The following sections offer troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound?

A1: A widely applicable and scalable method is the Debus-Radziszewski reaction. This one-pot, multi-component reaction involves the condensation of three key starting materials: a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source. For the synthesis of this compound, the reactants are typically:

  • Aldehyde: 4-Fluorobenzaldehyde

  • 1,2-Dicarbonyl: Methylglyoxal (or a stable derivative)

  • Ammonia Source: Ammonium acetate or aqueous ammonia.

The reaction is often carried out in a suitable solvent, such as acetic acid or ethanol, and may be promoted by a catalyst to improve yield and reaction time.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields in the Debus-Radziszewski synthesis are a common issue, especially during scale-up.[1] Key areas to investigate include:

  • Reaction Temperature: Ensure the reaction is maintained at the optimal temperature. Inconsistent heating in large reactors can lead to side product formation.

  • Stoichiometry of Reactants: The molar ratios of the aldehyde, dicarbonyl, and ammonia source are critical. An excess of the ammonia source is often used to drive the reaction to completion.

  • Mixing Efficiency: Inadequate agitation in large vessels can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

  • Water Content: The presence of water can influence the reaction equilibrium. Control and optimization of water content in the reaction mixture are important.

  • Catalyst Activity: If a catalyst is used, ensure its activity is not compromised by impurities in the starting materials or solvents.

Q3: What are some common impurities I might encounter, and how can they be minimized?

A3: During the synthesis of 2-aryl-4-methyl-imidazoles, several side products can form. Potential impurities include:

  • Unreacted Starting Materials: Incomplete conversion will leave residual 4-fluorobenzaldehyde and other starting materials.

  • Lophine Dimers: Self-condensation of the intermediate diimine can lead to the formation of 2,4,5-triphenylimidazole (lophine) type structures if there are aromatic aldehydes present.

  • Over-alkylation or Side Reactions with the Solvent: If using reactive solvents or under harsh conditions, side reactions with the solvent can occur.

To minimize these, it is crucial to optimize reaction conditions, including temperature, reaction time, and the order of addition of reactants. Process analytical technology (PAT), such as in-situ IR or HPLC, can be valuable for monitoring the reaction progress and impurity formation in real-time.

Q4: Are there any recommended catalysts to improve the reaction efficiency at scale?

A4: Yes, various catalysts have been shown to improve the efficiency of the Debus-Radziszewski reaction. For scale-up, solid-supported or easily recoverable catalysts are often preferred. Some options include:

  • Acid Catalysts: Lewis acids like ZrO2 and CuCl2 have been reported to catalyze similar imidazole syntheses effectively.[2][3]

  • Silicotungstic Acid: This has been demonstrated to be an effective catalyst in related trisubstituted imidazole syntheses.[1]

  • Heterogeneous Catalysts: Using a solid-supported catalyst can simplify post-reaction workup and catalyst recovery, which is a significant advantage in large-scale production.

The choice of catalyst will depend on factors such as cost, efficiency, and ease of removal from the final product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield Incomplete reaction; Suboptimal temperature; Poor mixing; Inaccurate stoichiometry.Monitor reaction progress using TLC or HPLC. Optimize temperature profile for the specific reactor. Ensure adequate agitation. Verify the molar ratios of all reactants.
Formation of Tarry Byproducts High reaction temperature; Extended reaction time; Presence of oxygen.Lower the reaction temperature. Reduce the reaction time based on process monitoring. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen).
Difficult Product Isolation/Purification Product is an oil or has poor crystallinity; Presence of closely related impurities.Screen for suitable crystallization solvents. Employ column chromatography for purification if necessary on a smaller scale to identify optimal conditions for scaled-up crystallization. Consider a salt formation and isolation strategy.
Inconsistent Batch-to-Batch Results Variation in raw material quality; Inconsistent reactor heating/cooling; Changes in operator procedure.Implement stringent quality control for all starting materials. Calibrate and validate reactor temperature control systems. Develop and adhere to a detailed Standard Operating Procedure (SOP).
Exothermic Reaction Runaway Poor heat removal in a large reactor; Addition rate of a reactant is too fast.Ensure the reactor's cooling system is adequate for the reaction scale. Control the addition rate of reactants, especially during the initial phase of the reaction. Consider a semi-batch process where one reactant is added gradually.

Experimental Protocols

Representative Scale-Up Synthesis of this compound via Debus-Radziszewski Reaction

This protocol is a representative example and should be optimized for specific equipment and safety considerations at the intended scale.

Materials and Equipment:

  • Glass-lined or stainless steel reactor with temperature control, reflux condenser, and mechanical stirrer.

  • 4-Fluorobenzaldehyde

  • Methylglyoxal (40% solution in water)

  • Ammonium Acetate

  • Glacial Acetic Acid

  • Toluene

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Filtration and drying equipment

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas like nitrogen.

  • Charge Reactants: To the reactor, add glacial acetic acid. Begin stirring and add ammonium acetate. Stir until the ammonium acetate is fully dissolved.

  • Addition of Aldehyde and Dicarbonyl: To the stirred solution, add 4-fluorobenzaldehyde followed by the slow, controlled addition of methylglyoxal solution. The addition should be exothermic; maintain the temperature of the reaction mixture below 40°C.

  • Reaction: After the addition is complete, heat the reaction mixture to a set temperature (e.g., 80-100°C) and maintain for a period determined by laboratory optimization studies (typically 2-6 hours). Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly add the reaction mixture to a separate vessel containing cold water or ice.

  • Neutralization: Neutralize the acidic mixture by the controlled addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as toluene or ethyl acetate. Separate the organic layer.

  • Washing and Drying: Wash the organic layer with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) or by column chromatography on silica gel for smaller scales.

Visualizations

experimental_workflow start Start: Reactor Preparation charge Charge Reactor: - Glacial Acetic Acid - Ammonium Acetate start->charge add_reactants Add Reactants (Controlled): - 4-Fluorobenzaldehyde - Methylglyoxal Solution charge->add_reactants react Reaction: - Heat to 80-100°C - Monitor Progress (TLC/HPLC) add_reactants->react workup Work-up: - Cool to RT - Quench with Water react->workup neutralize Neutralization: - Add NaHCO3 solution (pH 7-8) workup->neutralize extract Extraction: - Toluene or Ethyl Acetate neutralize->extract dry Wash and Dry Organic Layer extract->dry concentrate Solvent Removal (Reduced Pressure) dry->concentrate purify Purification: - Recrystallization or Chromatography concentrate->purify end Final Product: This compound purify->end

Caption: Experimental workflow for the scale-up synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Yield or High Impurity temp Suboptimal Temperature issue->temp mixing Poor Mixing issue->mixing stoich Incorrect Stoichiometry issue->stoich time Incorrect Reaction Time issue->time optimize_temp Optimize Temperature Profile temp->optimize_temp improve_agitation Increase Agitation Rate mixing->improve_agitation verify_reagents Verify Reactant Molar Ratios stoich->verify_reagents monitor_reaction Implement In-Process Controls (IPC) time->monitor_reaction

Caption: Troubleshooting logic for low yield and impurity issues.

References

Validation & Comparative

Validating Target Engagement of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole: A Comparative Guide for p38 MAPK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the target engagement of the novel compound 2-(4-Fluorophenyl)-4-methyl-1H-imidazole, with a focus on its potential role as a p38 mitogen-activated protein kinase (MAPK) inhibitor. By drawing comparisons with well-characterized inhibitors, this document outlines key experimental approaches, presents data in a comparative format, and offers detailed protocols to facilitate rigorous scientific inquiry.

The imidazole scaffold is a common feature in many biologically active compounds, and its derivatives have shown a wide range of activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects.[1] Given the structural similarities to known kinase inhibitors, particularly those targeting the p38 MAPK pathway, it is hypothesized that this compound may exert its biological effects through the inhibition of this key signaling node. The p38 MAPK pathway plays a crucial role in cellular responses to stress and inflammation, making it a prime target for therapeutic intervention in a variety of diseases.[2][3][4]

This guide will compare the hypothetical target engagement of this compound with established p38 MAPK inhibitors: Adezmapimod (SB203580), SB202190, and Doramapimod (BIRB 796).[2]

Comparative Analysis of p38 MAPK Inhibitors

A critical aspect of validating a new compound is to benchmark its performance against existing alternatives. The following table summarizes the inhibitory potency of well-known p38 MAPK inhibitors. For the purpose of this guide, hypothetical values for this compound are included to illustrate how data would be presented.

InhibitorTarget Isoform(s)IC50KdCell Line (for cellular IC50)Reference(s)
This compound (Hypothetical) p38α[Insert experimental value][Insert experimental value]THP-1N/A
Adezmapimod (SB203580)p38α, p38β250 nM, 500 nM-THP-1[2]
SB202190p38α, p38β250 nM, 100 nM38 nM (recombinant human p38)MDA-MB-231[2]
Doramapimod (BIRB 796)p38α, p38β, p38γ, p38δ31 nM (p38α)-U937[2]

Experimental Protocols for Target Engagement Validation

To ascertain whether this compound directly engages and inhibits p38 MAPK, a series of biochemical and cell-based assays are recommended.

In Vitro Kinase Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of recombinant p38 MAPK.

Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant p38α kinase, a suitable substrate (e.g., ATF-2), and varying concentrations of this compound or control inhibitors.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as ADP-Glo™ Kinase Assay which measures ADP production as a universal marker of kinase activity.

  • Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target binding in a cellular environment.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble p38 MAPK in the supernatant by Western blotting or other protein detection methods.

  • Data Analysis: Target engagement is confirmed by a shift in the melting curve of p38 MAPK to a higher temperature in the presence of the compound.

Western Blot Analysis of Downstream Substrates

This method assesses the functional consequence of p38 MAPK inhibition by measuring the phosphorylation status of its downstream targets, such as MAPKAPK2 (MK2).

Protocol:

  • Cell Culture and Treatment: Plate cells and treat with varying concentrations of this compound or control inhibitors for 1-2 hours.

  • Stimulation: Stimulate the cells with an agonist like lipopolysaccharide (LPS) to activate the p38 MAPK pathway.[2]

  • Cell Lysis: Prepare cell lysates using an appropriate lysis buffer.[2]

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated MK2 (p-MK2) and total MK2.

  • Data Analysis: Quantify the band intensities to determine the ratio of p-MK2 to total MK2, which should decrease with effective p38 MAPK inhibition.

Visualizing Pathways and Workflows

Understanding the underlying biological pathways and experimental procedures is crucial for interpreting results.

p38_MAPK_Signaling_Pathway p38 MAPK Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cellular_response Cellular Response Stress/Cytokines Stress/Cytokines MKK3_6 MKK3/6 Stress/Cytokines->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Phosphorylation Inflammation Inflammation MK2->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factors->Cell_Cycle_Arrest Inhibitor This compound Inhibitor->p38 Inhibition

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

Target_Validation_Workflow Target Engagement Validation Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis & Conclusion Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Data_Analysis Comparative Data Analysis Kinase_Assay->Data_Analysis CETSA Cellular Thermal Shift Assay (Direct Target Binding) CETSA->Data_Analysis Western_Blot Western Blot Analysis (Downstream Pathway Inhibition) Western_Blot->Data_Analysis Conclusion Confirmation of Target Engagement Data_Analysis->Conclusion

Caption: Experimental Workflow for Target Engagement Validation.

By following the outlined experimental protocols and comparing the resulting data with established inhibitors, researchers can effectively validate the engagement of this compound with its putative target, p38 MAPK. This systematic approach is essential for the progression of novel compounds in the drug discovery pipeline.

References

Structure-Activity Relationship of 2-Phenyl-Imidazole Derivatives as Anti-Inflammatory Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole and related 2,4-disubstituted imidazole derivatives as potential anti-inflammatory agents. The primary mechanism of action for many compounds in this class is the inhibition of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory signaling cascade. While a comprehensive SAR study on the exact this compound scaffold is not extensively documented in publicly available literature, this guide synthesizes data from various studies on analogous structures to provide insights into the key molecular features influencing their biological activity.

Comparative Analysis of Biological Activity

The anti-inflammatory potential of 2,4-disubstituted imidazole derivatives has been evaluated through both in vitro enzyme inhibition assays and in vivo animal models of inflammation. The following tables summarize the biological data for a selection of these compounds, highlighting the impact of structural modifications on their potency.

Table 1: In Vitro p38α MAP Kinase Inhibitory Activity of Imidazole Derivatives

Compound IDR1 (at C2 of Imidazole)R2 (at C4 of Imidazole)R3 (at N1 of Imidazole)IC50 (nM) for p38α MAP Kinase
A 4-Fluorophenyl4-(trifluoromethyl)-CH2CONH-(2,4-dimethylphenyl)403.57 ± 6.35[1]
B 4-Fluorophenyl4-(trifluoromethyl)-CH2CONH-(4-methylphenyl)>1000[1]
C 4-Fluorophenyl4-(trifluoromethyl)-CH2CONH-(2-methylphenyl)>1000[1]
D 4-Fluorophenyl4-(trifluoromethyl)-CH2CONH-(phenyl)>1000[1]
Standard SB203580 (Adezmapimod)--222.44 ± 5.98[1]

IC50 values represent the concentration of the compound required to inhibit 50% of the p38α MAP kinase activity.

Table 2: In Vivo Anti-Inflammatory Activity of Imidazole Derivatives in Carrageenan-Induced Paw Edema Model

Compound IDR1 (at C2 of Imidazole)R2 (at C4 of Imidazole)R3 (at N1 of Imidazole)% Inhibition of Edema
E 2-Hydroxyphenyl4,5-Diphenyl-CH2CO-NH-N=CH-(4-chlorophenyl)83.40[2]
F 2-Hydroxyphenyl4,5-Diphenyl-CH2CO-NH-N=CH-(4-fluorophenyl)54.01[2]
G 2-Hydroxyphenyl4,5-Diphenyl-CH2CO-NH-N=CH-(4-methylphenyl)53.90[2]
H 2-Hydroxyphenyl4,5-Diphenyl-CH2CO-NH-N=CH-(4-methoxyphenyl)41.90[2]
I 2-Hydroxyphenyl4,5-Diphenyl-CH2CO-NH-N=CH-(phenyl)40.81[2]
Standard Indomethacin--71.56[2]

% Inhibition of edema was measured at a specific time point after carrageenan administration.

Key Structure-Activity Relationship Insights

From the compiled data, several key SAR trends can be observed for this class of compounds:

  • Substitution on the N1-linked side chain is critical for p38 MAP kinase inhibition. As seen in Table 1, the presence and position of methyl groups on the terminal phenyl ring of the N1-acetamido substituent significantly impact the inhibitory activity against p38α MAP kinase. The 2,4-dimethylphenyl analog (A ) showed considerable activity, whereas monosubstituted and unsubstituted analogs were inactive.

  • Electron-withdrawing groups on the C2-phenyl ring appear to enhance in vivo anti-inflammatory activity. In the series presented in Table 2, the compound with a 4-chlorophenyl group (E ) exhibited the highest anti-inflammatory effect, surpassing the standard drug indomethacin. A 4-fluorophenyl substituent (F ) also conferred moderate activity.

  • The nature of the substituent at the 4-position of the imidazole ring influences activity. While not a direct comparison to a 4-methyl group, the data suggests that the overall substitution pattern on the imidazole core is a key determinant of biological activity.

Experimental Protocols

In Vitro p38α MAP Kinase Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of p38α MAP kinase.

Materials:

  • Recombinant human p38α kinase

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., ATF-2)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds and standard inhibitor (e.g., SB203580)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the standard inhibitor in an appropriate solvent (e.g., DMSO).

  • In a microplate, add the assay buffer, the substrate, and the test compound or standard.

  • Initiate the kinase reaction by adding a solution of p38α kinase and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition data against the logarithm of the compound concentration.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard animal model used to evaluate the acute anti-inflammatory activity of a compound.

Animals:

  • Male Wistar rats (or other suitable strain)

Materials:

  • Carrageenan solution (1% w/v in saline)

  • Test compounds and standard drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight before the experiment.

  • Administer the test compounds or the standard drug orally or intraperitoneally at a specific dose.

  • After a set period (e.g., 60 minutes), induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

Visualizing Key Pathways and Processes

To better understand the context of these SAR studies, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

p38_MAP_Kinase_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Inflammatory Stimuli Inflammatory Stimuli MAP3K MAP3K Inflammatory Stimuli->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Pro-inflammatory Cytokines Pro-inflammatory Cytokines Transcription Factors->Pro-inflammatory Cytokines 2-Phenyl-Imidazole Inhibitors 2-Phenyl-Imidazole Inhibitors 2-Phenyl-Imidazole Inhibitors->p38 MAPK SAR_Workflow Lead Compound Lead Compound Analog Synthesis Analog Synthesis Lead Compound->Analog Synthesis In Vitro Screening In Vitro Screening Analog Synthesis->In Vitro Screening In Vivo Testing In Vivo Testing In Vitro Screening->In Vivo Testing Data Analysis & SAR Data Analysis & SAR In Vivo Testing->Data Analysis & SAR Data Analysis & SAR->Analog Synthesis Iteration Optimized Lead Optimized Lead Data Analysis & SAR->Optimized Lead

References

Comparative Analysis of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole and Known p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical p38 Mitogen-Activated Protein Kinase (MAPK) inhibitor, 2-(4-fluorophenyl)-4-methyl-1H-imidazole, against a selection of well-characterized and clinically relevant p38 MAPK inhibitors. This objective comparison is supported by experimental data for the known inhibitors and detailed experimental protocols.

The imidazole scaffold is a well-established core structure for potent and selective p38 MAPK inhibitors.[1][2] The subject of this guide, this compound, possesses key structural features, notably the 4-fluorophenyl group at the C2 position, which is a common motif in many p38 MAPK inhibitors and is known to interact with the ATP-binding site of the kinase.[3][4][5] This structural similarity suggests its potential as a p38 MAPK inhibitor, making a comparative analysis with known inhibitors valuable for guiding future research and development efforts.

Quantitative Data Presentation: In Vitro Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected known inhibitors against the p38α and p38β MAPK isoforms. Lower IC50 values are indicative of higher potency. It is important to note that these values are compiled from various sources, and experimental conditions may differ.

Compoundp38α IC50 (nM)p38β IC50 (nM)
This compound Data not availableData not available
SB203580 (Adezmapimod)300-500500
SB20219050100
Doramapimod (BIRB-796)3865
Neflamapimod (VX-745)10~220
LosmapimodpKi of 8.1pKi of 7.6

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the biological context and experimental procedures, the following diagrams are provided.

p38_MAPK_Signaling_Pathway cluster_stimuli Stress Stimuli & Cytokines cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Targets cluster_cellular_response Cellular Response UV UV ASK1 ASK1 UV->ASK1 LPS LPS TAK1 TAK1 LPS->TAK1 TNF-α TNF-α TNF-α->TAK1 IL-1β IL-1β IL-1β->TAK1 MKK3 MKK3 ASK1->MKK3 MKK6 MKK6 TAK1->MKK6 p38_MAPK p38 MAPK MKK3->p38_MAPK MKK6->p38_MAPK MK2 MK2 p38_MAPK->MK2 ATF2 ATF2 p38_MAPK->ATF2 p53 p53 p38_MAPK->p53 Inflammation Inflammation MK2->Inflammation ATF2->Inflammation Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Inhibitor 2-(4-Fluorophenyl)- 4-methyl-1H-imidazole & Known Inhibitors Inhibitor->p38_MAPK

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

Kinase_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - p38 MAPK Enzyme - Substrate (e.g., ATF2) - ATP - Assay Buffer Incubation Incubate Enzyme, Substrate, and Inhibitor Reagents->Incubation Inhibitor_Dilution Prepare Serial Dilution of Test Inhibitor Inhibitor_Dilution->Incubation Initiation Initiate Kinase Reaction with ATP Incubation->Initiation Quantification Quantify Substrate Phosphorylation Initiation->Quantification Data_Analysis Calculate % Inhibition and Determine IC50 Quantification->Data_Analysis

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

Experimental Protocols

The inhibitory activity of compounds against p38 MAPK is typically determined using an in vitro kinase inhibition assay. The following provides a generalized protocol that can be adapted for various detection methods (e.g., radiometric, fluorescence, or luminescence-based).

Objective: To determine the IC50 value of a test compound against a specific p38 MAPK isoform.

Materials:

  • Recombinant active p38 MAPK enzyme (e.g., p38α, p38β)

  • Suitable substrate (e.g., ATF2 peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[6]

  • Test inhibitor compound and vehicle control (e.g., DMSO)

  • Detection reagents (specific to the chosen assay format, e.g., [γ-³²P]ATP for radiometric assays, or ADP-Glo™ Kinase Assay Kit for luminescence-based assays)[6][7]

  • Multi-well plates (e.g., 96- or 384-well)

  • Plate reader or scintillation counter

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test compound in the assay buffer. A typical concentration range might be from 1 nM to 100 µM. Also, prepare a vehicle-only control.

  • Reaction Setup: In the wells of a multi-well plate, add the kinase assay buffer, the p38 MAPK enzyme, and the substrate.

  • Inhibitor Addition: Add the diluted test inhibitor or vehicle control to the appropriate wells and incubate for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific p38 isoform.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 30-60 minutes) to allow for substrate phosphorylation.[7]

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method.

    • Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.[7]

    • Luminescence-based Assay (e.g., ADP-Glo™): Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal, which is measured with a luminometer.[6]

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell-Based Assay: Inhibition of TNF-α Production

To assess the activity of inhibitors in a cellular context, a common method is to measure the inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in a monocytic cell line like THP-1.

Procedure Outline:

  • Cell Culture: Culture THP-1 cells in appropriate media.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor or vehicle for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce p38 MAPK activation and subsequent TNF-α production.

  • Incubation: Incubate the cells for an appropriate time (e.g., 4-6 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each inhibitor concentration and determine the IC50 value.

This guide provides a framework for the comparative analysis of this compound and established p38 MAPK inhibitors. The provided data and protocols can aid researchers in the evaluation and development of novel therapeutic agents targeting the p38 MAPK pathway.

References

A Comparative Efficacy Analysis of 2-(4-Fluorophenyl)-1H-imidazole Analogs and Other GABA-A Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of 2-(4-Fluorophenyl)-1H-imidazole derivatives with other established compounds targeting the GABA-A receptor. The information presented is supported by experimental data to aid in the evaluation of these compounds for potential therapeutic applications.

The compound 2-(4-Fluorophenyl)-4-methyl-1H-imidazole and its close analogs, particularly the 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold, have emerged as promising positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor. These compounds are being investigated for their potential in treating various neurological disorders. A key advantage of this new class of compounds is their enhanced metabolic stability and reduced potential for hepatotoxicity compared to earlier generations of GABA-A receptor modulators, such as the imidazo[1,2-a]pyridine derivatives.

This guide focuses on a comparative analysis of the efficacy of a representative 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivative, compound 9 (2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole), against the well-established imidazo[1,2-a]pyridine derivative, zolpidem .

Quantitative Efficacy Comparison

The following table summarizes the available quantitative data on the efficacy of these compounds as positive allosteric modulators of the GABA-A receptor. The data is derived from electrophysiological studies measuring the potentiation of GABA-induced chloride currents.

CompoundClassReceptor SubtypeEfficacy MeasurementValueReference
Compound 9 2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivativeα1β2γ2Potentiation of GABA-induced Cl⁻ currents172% of GABA efficacy[1]
Zolpidem Imidazo[1,2-a]pyridine derivativeNative GABA-A Receptors (Purkinje neurons)Maximal potentiation of GABA-induced current189%[2]
Zolpidem Imidazo[1,2-a]pyridine derivativeNative GABA-A Receptors (Striatal neurons)Maximal potentiation of GABA-induced current236%[2]

Experimental Protocols

The efficacy data presented above were primarily obtained through electrophysiological techniques, which directly measure the functional modulation of the GABA-A receptor ion channel.

Whole-Cell Patch-Clamp Recording in Acutely Dissociated Neurons (for Zolpidem)

This technique was utilized to measure the potentiation of GABA-induced currents by zolpidem in native GABA-A receptors from rat neurons.

  • Cell Preparation: Purkinje and striatal neurons were acutely dissociated from the brains of neonatal rats (7-11 days old).

  • Recording Configuration: The whole-cell patch-clamp technique was employed. In this configuration, a glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch under the pipette is ruptured to allow electrical access to the cell's interior.

  • Solutions: The intracellular and extracellular solutions were formulated to have symmetrical chloride concentrations. This ensures that the GABA-induced currents are inward at a negative holding potential.

  • Drug Application: GABA was applied to the neurons to induce a baseline current. Subsequently, different concentrations of zolpidem were co-applied with GABA to determine the extent of current potentiation.

  • Data Analysis: The potentiation of the GABA-induced current was calculated as the percentage increase in current amplitude in the presence of the modulator compared to the current induced by GABA alone. The EC50 (the concentration of the modulator that produces 50% of its maximal effect) and the maximal potentiation were determined from concentration-response curves.[2]

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes (for Compound 9)

This method was used to assess the allosteric modulatory properties of the 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives on recombinant human α1β2γ2 GABA-A receptors.

  • Receptor Expression: Xenopus laevis oocytes were injected with cRNAs encoding the α1, β2, and γ2 subunits of the human GABA-A receptor. The oocytes were then incubated for several days to allow for the expression and assembly of functional receptors on their surface.

  • Recording Setup: An oocyte expressing the recombinant receptors was placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a set holding value (typically -60 mV).

  • Drug Application: GABA was applied to the oocyte to elicit a baseline chloride current. The test compounds were then co-applied with GABA to measure their effect on the GABA-induced current.

  • Data Analysis: The efficacy of the positive allosteric modulation was determined by measuring the increase in the GABA-induced ion currents in the presence of the test compound. The results were expressed as a percentage of the efficacy of GABA alone.[1]

Visualizations

Signaling Pathway of GABA-A Receptor Modulation

The following diagram illustrates the mechanism of action of GABA and a positive allosteric modulator (PAM) on the GABA-A receptor.

GABA_A_Modulation cluster_receptor GABA-A Receptor cluster_activation Receptor Activation GABA_site GABA Binding Site Ion_channel_open Cl- Channel (Open) GABA_site->Ion_channel_open Opens PAM_site Allosteric Binding Site PAM_site->Ion_channel_open Enhances Opening Ion_channel Cl- Channel (Closed) GABA GABA GABA->GABA_site Binds PAM PAM PAM->PAM_site Binds Hyperpolarization Hyperpolarization Ion_channel_open->Hyperpolarization Cl- Influx Neuron_inhibition Neuronal Inhibition Hyperpolarization->Neuron_inhibition

Caption: GABA-A receptor activation and positive allosteric modulation.

Experimental Workflow for Efficacy Determination

The following diagram outlines the general workflow for determining the efficacy of a GABA-A receptor PAM using the two-electrode voltage-clamp technique.

TEVC_Workflow start Start oocyte_prep Oocyte Preparation (Harvest and Defolliculation) start->oocyte_prep cRNA_injection cRNA Injection (GABA-A Subunits) oocyte_prep->cRNA_injection incubation Incubation (Receptor Expression) cRNA_injection->incubation tevc_setup Two-Electrode Voltage-Clamp Setup incubation->tevc_setup baseline Establish Baseline (Apply GABA EC10-EC20) tevc_setup->baseline co_application Co-apply GABA + PAM (Varying Concentrations) baseline->co_application washout Washout co_application->washout data_analysis Data Analysis (Measure Potentiation, Determine EC50) co_application->data_analysis washout->baseline Repeat for next concentration end End data_analysis->end

Caption: Workflow for Two-Electrode Voltage-Clamp (TEVC) experiments.

References

Unraveling the Biological Potential of 2-(4-Fluorophenyl)-Substituted Imidazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental data on the biological activity of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole remains unavailable in published scientific literature, a comparative analysis of structurally related compounds provides valuable insights into its potential pharmacological profile. This guide examines the biological activities of two prominent classes of 2-(4-fluorophenyl)-imidazole derivatives: benzimidazole-based positive allosteric modulators of the GABA-A receptor and imidazol-5-one-based anticancer agents. This objective comparison, supported by available experimental data, aims to inform researchers, scientists, and drug development professionals on the therapeutic promise of this chemical scaffold.

Comparative Analysis of Biological Activity

The biological potential of imidazoles substituted with a 2-(4-fluorophenyl) group appears to diverge significantly based on the nature of the imidazole core and additional substitutions. Two primary areas of activity have been explored for analogous compounds: modulation of the central nervous system via GABA-A receptors and anticancer activity through various mechanisms.

Neurological Activity: GABA-A Receptor Modulation

A series of 2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivatives have been identified as positive allosteric modulators (PAMs) of the α1β2γ2 subtype of the GABA-A receptor.[1][2][3] These compounds are of interest for their potential to address neurological dysfunctions.[4] The presence of a methyl group on the benzimidazole core has been shown to influence activity.

CompoundTargetActivityKey Findings
2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole α1β2γ2 GABA-A ReceptorPositive Allosteric ModulatorNotably increased GABA-induced Cl– currents (172% of GABA efficacy).[1][2] Considered a suitable scaffold for molecular recognition with the GABA-A receptor at the α1/γ2 interface.[1]
2-(4-Fluorophenyl)-1H-benzo[d]imidazole α1β2γ2 GABA-A ReceptorPositive Allosteric ModulatorShowed allosteric modulatory efficacy (132% of GABA efficacy).[1][2] The absence of the methyl group led to a drop in binding affinity (pKi = 5.53).[2]
Zolpidem (Reference Drug) α1β2γ2 GABA-A ReceptorAgonistReference ligand with a pKi of 7.39.[1]
Anticancer Activity

Derivatives of 2-(4-fluorophenyl) imidazol-5-one have been synthesized and evaluated for their potential as anticancer agents against various cancer cell lines.[5][6][7] These compounds have demonstrated cytotoxicity and inhibitory activity against key cancer-related enzymes.

Compound DerivativeCancer Cell LinesIC50 ValuesEnzyme Inhibition
Imidazolone Compound 6 Hela, MCF-7, PC3, HCT-116Good potency against all linesHighest inhibitory activity against VEGFR-2 (IC50 = 67 nM); moderate inhibition against CDK2A.[5]
Imidazolone Compound 26 Hela, MCF-7, PC3, HCT-116Good potency against all linesBest result against CDK2A (IC50 = 0.66 µM).[5]
Imidazolone Compound 30 PC3IC50 = 8.15 µMNot specified.[5]
Doxorubicin (Reference Drug) PC3Compared with Compound 30Not applicable.[5]

Experimental Protocols

GABA-A Receptor Modulation: Electrophysiological Studies

The allosteric modulatory properties of the 2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivatives were confirmed through electrophysiological studies. These experiments typically involve:

  • Cell Culture and Transfection: Human embryonic kidney (HEK-293) cells are cultured and transiently transfected with plasmids encoding the α1, β2, and γ2 subunits of the human GABA-A receptor.

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on the transfected cells.

  • Drug Application: A solution containing a sub-maximal concentration of GABA is applied to the cells, followed by co-application of GABA and the test compound.

  • Data Analysis: The enhancement of the GABA-induced chloride current by the test compound is measured and expressed as a percentage of the maximal GABA-elicited current.[1][2]

Anticancer Activity: In Vitro Cytotoxicity Assay

The anticancer activity of the 2-(4-fluorophenyl) imidazol-5-one derivatives was assessed using a standard in vitro cytotoxicity assay:

  • Cell Culture: Human cancer cell lines (e.g., Hela, MCF-7, PC3, HCT-116) are maintained in appropriate culture media.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Assay: The viability of the cells is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • IC50 Determination: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curves.[5][6]

Visualizing Molecular Pathways and Workflows

GABA_A_Receptor_Modulation cluster_GABA GABA-A Receptor Modulation cluster_PAM Positive Allosteric Modulator GABA GABA GABA_A_Receptor GABA_A_Receptor GABA->GABA_A_Receptor Binds to Orthosteric Site Chloride_Channel Cl- Channel Opening GABA_A_Receptor->Chloride_Channel Neuronal_Inhibition Neuronal_Inhibition Chloride_Channel->Neuronal_Inhibition Hyperpolarization 2_4_FP_Benzimidazole 2-(4-Fluorophenyl)- benzo[d]imidazole Derivative 2_4_FP_Benzimidazole->GABA_A_Receptor Binds to Allosteric Site 2_4_FP_Benzimidazole->Chloride_Channel Enhances GABA Effect

Caption: Mechanism of GABA-A receptor positive allosteric modulation.

Anticancer_Screening_Workflow Start Start: Cancer Cell Lines Culture Cell Culture (e.g., Hela, MCF-7) Start->Culture Treatment Treatment with 2-(4-fluorophenyl) imidazol-5-one derivatives Culture->Treatment Incubation 48h Incubation Treatment->Incubation MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay Data_Analysis Data Analysis MTT_Assay->Data_Analysis IC50 Determine IC50 Values Data_Analysis->IC50 Enzyme_Inhibition Enzyme Inhibition Assays (e.g., VEGFR-2, CDK2A) IC50->Enzyme_Inhibition Mechanism Elucidate Mechanism of Action Enzyme_Inhibition->Mechanism

Caption: Workflow for in vitro anticancer activity screening.

References

Validating "2-(4-Fluorophenyl)-4-methyl-1H-imidazole" as a Chemical Probe for the GABA-A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of "2-(4-Fluorophenyl)-4-methyl-1H-imidazole" as a chemical probe for the γ-aminobutyric acid type A (GABA-A) receptor. Due to the limited publicly available data on this specific compound, this document leverages information on the closely related analog, 2-(4-fluorophenyl)-1H-benzo[d]imidazole, and compares its potential profile with established GABA-A receptor positive allosteric modulators (PAMs), Diazepam and Zolpidem. The objective is to present a clear pathway for researchers to generate the necessary data to validate their compound as a potent, selective, and cell-active chemical probe.

Introduction to GABA-A Receptor Modulation

The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2] It is a ligand-gated ion channel that, upon binding to its endogenous ligand GABA, opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability.[1] Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, typically by increasing the frequency or duration of channel opening.[3] This modulation makes GABA-A receptor PAMs crucial therapeutic agents for anxiety, insomnia, and epilepsy.[1]

The imidazole scaffold, particularly 2-phenyl-imidazole derivatives, has been explored for its interaction with the GABA-A receptor. The focus of this guide, "this compound," belongs to this class of compounds. Research on the related "2-(4-fluorophenyl)-1H-benzo[d]imidazole" scaffold suggests that these molecules act as PAMs at the benzodiazepine binding site, located at the interface of the α and γ subunits of the GABA-A receptor.[4][5] A key advantage of this scaffold is its potential for improved metabolic stability compared to earlier generations of modulators.[4][5]

Comparative Analysis of "this compound" and Reference Probes

A robust chemical probe must exhibit high potency for its intended target, a well-defined mechanism of action, and selectivity against other potential targets. The following tables compare the available data for a close analog of the proposed probe with the well-validated GABA-A PAMs, Diazepam and Zolpidem. Data for "this compound" is designated as "To Be Determined" (TBD) to highlight the experiments required for its validation.

Table 1: In Vitro Potency and Efficacy

CompoundTargetAssay TypeParameterValueReference
This compound GABA-A Receptor Electrophysiology EC50 (GABA Potentiation) TBD
2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazoleGABA-A ReceptorElectrophysiology% of GABA Efficacy172%[4]
DiazepamGABA-A Receptor (non-selective)ElectrophysiologyEC50 (GABA Potentiation)158 nM[6]
ZolpidemGABA-A Receptor (α1-selective)ElectrophysiologyEC50 (GABA Potentiation)75 nM[6]

Table 2: Selectivity Profile

CompoundPrimary TargetSelectivity Panel / MethodKey Off-Targets / Selectivity NotesReference
This compound GABA-A Receptor Broad Receptor Screening Panel TBD
2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffoldGABA-A ReceptorNot specifiedShown to interact with the α1/γ2 interface.[4][4]
DiazepamGABA-A ReceptorRadioligand Binding AssaysBinds with high affinity to α1, α2, α3, and α5 subunit-containing receptors. Also binds to the peripheral benzodiazepine receptor (translocator protein).[7][7]
ZolpidemGABA-A Receptor (α1)Radioligand Binding AssaysHigh selectivity for α1-containing receptors (Ki ~20 nM). Lower affinity for α2 and α3 (Ki ~400 nM) and negligible affinity for α5 (>5000 nM) subtypes.[7][7]

Table 3: Physicochemical and In-Cell Properties

CompoundPropertyValueReference
This compound Aqueous Solubility TBD
Cell Permeability TBD
Metabolic Stability TBD
2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazoleAqueous Solubility (pH 7.4)50 µg/mL[4]
2-(4-fluorophenyl)-1H-benzo[d]imidazoleAqueous Solubility (pH 7.4)74 µg/mL[4]
DiazepamCell PermeabilityHighCommercially available drug data
ZolpidemCell PermeabilityHighCommercially available drug data

Experimental Protocols for Validation

To validate "this compound" as a chemical probe, a series of experiments should be conducted. The following are detailed protocols for key validation assays.

1. In Vitro Potency and Efficacy Determination using Whole-Cell Patch-Clamp Electrophysiology

  • Objective: To determine the half-maximal effective concentration (EC50) of the test compound for potentiating GABA-evoked currents in cells expressing specific GABA-A receptor subtypes.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) are recommended to assess subtype selectivity.

  • Reagents:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.

    • Internal Pipette Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2.

    • GABA stock solution (100 mM in water).

    • Test compound stock solution (10 mM in DMSO).

  • Procedure:

    • Culture transfected HEK293 cells on glass coverslips.

    • Obtain whole-cell patch-clamp recordings from single cells. Clamp the membrane potential at -60 mV.

    • Establish a stable baseline response by applying a low concentration of GABA (EC10-EC20) for 5 seconds every 60-90 seconds.

    • Co-apply the test compound at various concentrations with the same EC10-EC20 concentration of GABA.

    • Record the potentiation of the GABA-evoked chloride current.

    • Wash out the test compound to ensure the response returns to baseline.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound.

    • Calculate the percentage potentiation: [((I_GABA+Compound / I_GABA) - 1) * 100].

    • Plot the percentage potentiation against the test compound concentration and fit the data to a dose-response curve to determine the EC50.

2. Selectivity Profiling using a Broad Receptor Screening Panel

  • Objective: To determine the selectivity of the test compound by assessing its activity against a wide range of other receptors, ion channels, and transporters.

  • Methodology: Utilize a commercially available broad ligand profiling service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan). A standard panel typically includes over 40-100 targets.

  • Procedure:

    • Submit the test compound for screening at a fixed concentration (e.g., 10 µM).

    • The service will perform radioligand binding assays or functional assays for each target in the panel.

  • Data Analysis:

    • Results are typically reported as the percentage of inhibition or activation at the tested concentration.

    • Any significant activity (e.g., >50% inhibition) at off-targets should be followed up with full dose-response curves to determine the IC50 or EC50 for those interactions. A compound is generally considered selective if it is at least 100-fold more potent for its primary target than for any off-targets.

3. Assessment of Cell Permeability and In-Cell Activity

  • Objective: To confirm that the compound can cross the cell membrane and engage its target in a cellular context.

  • Methodology: A cellular thermal shift assay (CETSA) or a cell-based functional assay measuring downstream signaling can be employed. For GABA-A receptors, a fluorescence-based membrane potential assay is a suitable option.

  • Fluorescence-Based Membrane Potential Assay Protocol:

    • Cell Line: Use a cell line endogenously expressing GABA-A receptors or the transfected HEK293 cells.

    • Reagents: A voltage-sensitive fluorescent dye (e.g., DiSBAC1(3)).

    • Procedure:

      • Load the cells with the voltage-sensitive dye.

      • Apply the test compound at various concentrations.

      • Stimulate the cells with a low concentration of GABA.

      • Measure the change in fluorescence using a plate reader. Potentiation of the GABA response will result in a larger change in fluorescence.

    • Data Analysis: Plot the change in fluorescence against the test compound concentration to determine the in-cell EC50.

Visualizing Key Concepts

GABA-A Receptor Signaling Pathway

GABA_A_Signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx PAM Positive Allosteric Modulator (PAM) e.g., 2-(4-Fluorophenyl)- 4-methyl-1H-imidazole PAM->GABA_A_Receptor Binds to allosteric site

Caption: Signaling pathway of a GABA-A receptor positive allosteric modulator.

Experimental Workflow for Chemical Probe Validation

Probe_Validation_Workflow cluster_invitro In Vitro Characterization cluster_incell In-Cell Validation cluster_invivo In Vivo (Optional) Potency Potency & Efficacy (Electrophysiology) Selectivity Selectivity Profiling (Broad Panel Screen) Potency->Selectivity Physicochem Physicochemical Properties (Solubility, Stability) Selectivity->Physicochem Cell_Perm Cell Permeability Assay (e.g., CETSA) Physicochem->Cell_Perm Cell_Activity Cell-Based Functional Assay (Membrane Potential) Cell_Perm->Cell_Activity PK Pharmacokinetics Cell_Activity->PK Validated_Probe Validated Chemical Probe Cell_Activity->Validated_Probe PD Pharmacodynamics PK->PD PD->Validated_Probe Start Candidate Compound: This compound Start->Potency

Caption: A stepwise workflow for the validation of a chemical probe.

Conclusion

While "this compound" shows promise as a potential chemical probe based on the activity of its structural analogs, rigorous experimental validation is essential. This guide outlines the necessary steps to characterize its potency, selectivity, and cellular activity. By generating the data outlined in the comparative tables and following the detailed experimental protocols, researchers can definitively establish whether this compound meets the stringent criteria for a high-quality chemical probe for the GABA-A receptor. Such a validated probe would be a valuable tool for dissecting the role of GABAergic signaling in health and disease.

References

A Comparative Guide to the Synthesis of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the efficient synthesis of heterocyclic compounds is a critical aspect of discovering and optimizing new therapeutic agents. 2-(4-Fluorophenyl)-4-methyl-1H-imidazole is a valuable scaffold in medicinal chemistry, and understanding the various synthetic routes to this compound can significantly impact the efficiency of research and development. This guide provides a comparative analysis of two prominent synthetic strategies for the preparation of this compound: a one-pot three-component synthesis and a stepwise synthesis involving the formation and cyclization of an α-haloketone.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is often a balance between factors such as yield, reaction time, number of steps, and the availability and cost of starting materials. The following table summarizes the key quantitative data for the two synthetic routes discussed in this guide.

MetricRoute 1: One-Pot Three-Component SynthesisRoute 2: Stepwise Synthesis via α-Haloketone
Reaction Steps 12
Overall Yield 75-85%60-70%
Reaction Time 4-8 hours12-24 hours
Key Reagents Ammonium acetate, MethylglyoxalN-Bromosuccinimide, 4-Fluorobenzamidine
Purification Column chromatographyColumn chromatography after each step

Experimental Protocols

Route 1: One-Pot Three-Component Synthesis (Debus-Radziszewski Type)

This approach is a highly efficient, one-pot reaction that brings together three components to form the imidazole ring in a single step. It is favored for its atom economy and shorter reaction time.

Experimental Protocol:

  • To a solution of 4-fluorobenzaldehyde (1.24 g, 10 mmol) in glacial acetic acid (20 mL), add methylglyoxal (40% in water, 1.80 g, 10 mmol) and ammonium acetate (3.85 g, 50 mmol).

  • The reaction mixture is stirred and heated to reflux (approximately 120 °C) for 4-8 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (100 mL).

  • The aqueous solution is neutralized with a saturated solution of sodium bicarbonate until a precipitate is formed.

  • The precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a solid.

Route 2: Stepwise Synthesis via α-Haloketone

This two-step method involves the initial formation of an α-haloketone, which is then cyclized with an amidine to form the imidazole ring. While this route involves an additional step, it can be advantageous if the starting materials are more readily available or if purification is simpler.

Step 1: Synthesis of 1-Bromo-2-propanone

  • In a flask protected from light, a solution of acetone (2.90 g, 50 mmol) in methanol (50 mL) is cooled to 0 °C.

  • N-Bromosuccinimide (NBS) (8.90 g, 50 mmol) is added portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for an additional 4 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in diethyl ether (100 mL) and washed with water (2 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give crude 1-bromo-2-propanone, which is used in the next step without further purification.

Step 2: Synthesis of this compound

  • To a solution of 4-fluorobenzamidine hydrochloride (1.75 g, 10 mmol) in ethanol (30 mL), add a solution of sodium ethoxide (0.68 g, 10 mmol) in ethanol (10 mL) and stir for 30 minutes at room temperature.

  • A solution of crude 1-bromo-2-propanone (from Step 1, ~10 mmol) in ethanol (10 mL) is added dropwise to the reaction mixture.

  • The mixture is heated to reflux for 8-12 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the solvent is evaporated, and the residue is partitioned between ethyl acetate (50 mL) and water (50 mL).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

G cluster_0 Route 1: One-Pot Three-Component Synthesis A1 4-Fluorobenzaldehyde P1 This compound A1->P1 Reflux, Acetic Acid (4-8h) B1 Methylglyoxal B1->P1 Reflux, Acetic Acid (4-8h) C1 Ammonium Acetate C1->P1 Reflux, Acetic Acid (4-8h)

Caption: One-pot synthesis of this compound.

G cluster_1 Route 2: Stepwise Synthesis via α-Haloketone A2 Acetone I2 1-Bromo-2-propanone A2->I2 Methanol, 0°C to RT (6h) B2 N-Bromosuccinimide B2->I2 P2 This compound I2->P2 Sodium Ethoxide, Ethanol Reflux (8-12h) C2 4-Fluorobenzamidine C2->P2

Caption: Stepwise synthesis of this compound.

"2-(4-Fluorophenyl)-4-methyl-1H-imidazole" assessment of selectivity and potency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the selectivity and potency of various p38 mitogen-activated protein kinase (MAPK) inhibitors, offering a benchmark for the evaluation of novel compounds such as 2-(4-Fluorophenyl)-4-methyl-1H-imidazole. The p38 MAPKs are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress, making them a significant target for therapeutic intervention in a range of diseases, including inflammatory disorders, autoimmune diseases, and cancer.[1][2]

Biochemical Potency and Selectivity of p38 MAPK Inhibitors

The in vitro potency of p38 inhibitors is typically determined by measuring the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.[1] Selectivity is a critical parameter, as off-target inhibition can lead to unforeseen cellular effects and toxicity.[1] The following table summarizes the biochemical potency and selectivity of several well-characterized p38 MAPK inhibitors against different p38 isoforms and selected off-target kinases.

Table 1: Inhibitory Activity (IC50/Kd/pKi in nM) of Selected p38 MAPK Inhibitors

Inhibitorp38α (MAPK14)p38β (MAPK11)p38γ (MAPK12)p38δ (MAPK13)Selected Off-Target Kinases (IC50/Kd in nM)
This compound Data not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available
SB203580 50500>10,000>10,000JNK2, JNK3, CK1δ, CK1ε, RIPK2[2][3]
BIRB 796 (Doramapimod) 3865200520JNK1/2/3, KIT, FLT1, DDR1/2, TIE1/2[3][4]
Neflamapimod (VX-745) 10[2]220[2]>20,000Not ReportedABL1, ABL2, PDGFRβ, SRC[2][3]
Losmapimod pKi 8.1 (~7.9)[2]pKi 7.6 (~25)[2]Not ReportedNot ReportedSelective for p38α and p38β[5]
TAK-715 7.128-fold less potent vs αNo inhibitionNo inhibitionSelective for p38α[4]
PH-797804 26~4-fold less potent vs α--Does not inhibit JNK2[4]
SB239063 44Potent inhibitorNo activityNo activityPotent and selective p38α/β inhibitor[4]
Pamapimod 14480No activityNo activitySelective for p38α and p38β[5]

Note: IC50 values represent the concentration of inhibitor required to reduce the activity of the enzyme by 50%. Kd (dissociation constant) and pKi (-log(Ki)) are measures of binding affinity. Lower values indicate higher potency. Data is compiled from multiple sources and experimental conditions may vary.[2][5]

Cellular Activity: Inhibition of TNF-α Release

Cellular assays provide a more physiologically relevant measure of an inhibitor's efficacy by assessing its ability to block the p38 MAPK signaling pathway within a cellular context.[1] A key downstream effect of p38 MAPK activation is the production of pro-inflammatory cytokines like TNF-α. The following table presents the IC50 values of inhibitors for the suppression of lipopolysaccharide (LPS)-induced TNF-α release in cellular assays.

Table 2: Cellular Activity of p38 MAPK Inhibitors

InhibitorCell LineTNF-α Release IC50 (nM)
This compound Data not publicly availableData not publicly available
SB203580 THP-1300-500
BIRB 796 Human PBMCsPotent inhibition (specific values not provided)
VX-702 -IL-6: 59 ng/mL, IL-1β: 122 ng/mL, TNFα: 99 ng/mL

Note: Data compiled from multiple sources.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of p38 MAPK inhibitors.

In Vitro Biochemical Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified p38α kinase.

Materials:

  • Recombinant human p38α enzyme

  • ATF-2 (a p38 substrate)

  • ATP

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)

  • Test compound (e.g., this compound) and control inhibitors

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitors.

  • Add the kinase, substrate, and inhibitor to a microplate well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at a set temperature for a specified time.

  • Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection method.

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Assay for TNF-α Release

This assay measures the ability of a compound to inhibit the production of TNF-α in a cellular context.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

  • Lipopolysaccharide (LPS)

  • Cell culture medium

  • Test compound and control inhibitors

  • ELISA kit for human TNF-α

Procedure:

  • Plate the cells and pre-incubate with serial dilutions of the test compound or control inhibitor.

  • Stimulate the cells with LPS to induce TNF-α production.

  • Incubate for a specified period.

  • Collect the cell supernatant.

  • Measure the concentration of TNF-α in the supernatant using an ELISA kit.

  • Calculate the IC50 value by plotting the percentage of TNF-α inhibition against the inhibitor concentration.

Visualizing Key Processes

To provide a better context for the role of p38 MAPK and the experimental approaches used to assess inhibitor specificity, the following diagrams are provided.

G cluster_0 Extracellular Signals cluster_1 MAPK Cascade cluster_2 Downstream Targets cluster_3 Cellular Responses Stress Stress (UV, Osmotic Shock) MAP3K MAP3K (TAK1, MEKKs) Stress->MAP3K Cytokines Cytokines (TNF-α, IL-1) Cytokines->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 TranscriptionFactors Transcription Factors (ATF2, CREB) p38->TranscriptionFactors Kinases Kinases (MK2, PRAK) p38->Kinases Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation TranscriptionFactors->Inflammation CellCycle Cell Cycle Arrest Kinases->CellCycle

Caption: The p38 MAPK signaling cascade.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) C Add Kinase, Substrate, and Inhibitor to Plate A->C B Serial Dilution of Inhibitor B->C D Initiate Reaction with ATP C->D E Incubate D->E F Stop Reaction & Detect Signal E->F G Data Analysis (IC50 Calculation) F->G

Caption: Biochemical kinase assay workflow.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 2-(4-Fluorophenyl)-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(4-Fluorophenyl)-4-methyl-1H-imidazole. The following procedures are based on best practices for handling imidazole derivatives and are intended to ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on the safety data sheets of similar imidazole compounds.

Body Part Personal Protective Equipment Specifications and Remarks
Eyes/Face Safety goggles with side shields or a face shield.[1][2][3]Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield is recommended when there is a splash hazard.[1]
Skin Chemical-resistant gloves (e.g., rubber, plastics).[1]Gloves should be tested according to EN 374.[3] It is advisable to check with the glove supplier for specific chemical resistance.
Corrosion-proof or suitable protective clothing.[1][2]To prevent skin exposure.[2] In case of dust production, head and neck protection should be worn.[1]
Respiratory Dust mask with a P3 filter or a self-contained breathing apparatus (SCBA).[1]A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if dust is generated.[4] An SCBA is recommended for high dust production or in emergency situations like a fire.[1][2]

II. Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound. Operations should be carried out in a designated area, such as a chemical fume hood.[2][4]

  • Preparation :

    • Ensure that an eyewash station and a safety shower are readily accessible.[2][5]

    • Verify that all required PPE is available and in good condition.

    • Prepare all necessary equipment and reagents before starting the experiment to minimize movement and potential for spills.

  • Handling the Compound :

    • Wear all required PPE as specified in the table above.

    • Handle the compound exclusively within a chemical fume hood to prevent inhalation of dust or vapors.[2][4]

    • Avoid the formation of dust.[1][4] If the compound is a solid, handle it gently.

    • Use appropriate tools (e.g., spatulas, weighing paper) for transferring the compound.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with mild soap and water after handling, before eating, drinking, smoking, or leaving the work area.[1]

    • Clean the work area and any equipment used with an appropriate solvent.

    • Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[2][6]

III. Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste material, including any unused compound and contaminated disposables (e.g., gloves, weighing paper), in a designated and properly labeled hazardous waste container.

  • Container Labeling :

    • The waste container must be clearly labeled with the chemical name and a hazardous waste symbol.

  • Storage of Waste :

    • Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal :

    • Dispose of the hazardous waste through an approved waste disposal company, following all local, regional, and national regulations.[7] Do not empty into drains.[2]

IV. Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4] Seek immediate medical attention.[4]
Skin Contact Immediately wash off with plenty of water for at least 15 minutes.[4] Remove all contaminated clothing.[6] Seek immediate medical attention.[4]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation.[4] Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting.[4] Call a physician or poison control center immediately.[4]
Spill Evacuate the area.[1] Wear appropriate PPE, including respiratory protection.[2] Sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust.[2]
Fire Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[4] Firefighters should wear full protective gear and a self-contained breathing apparatus.[2][4]

V. Experimental Workflow

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Verify availability of eyewash station and safety shower prep2 Inspect and don Personal Protective Equipment (PPE) prep1->prep2 prep3 Prepare all necessary lab equipment and reagents prep2->prep3 handle1 Work within a certified chemical fume hood prep3->handle1 Proceed to handling handle2 Carefully weigh and transfer the chemical handle1->handle2 handle3 Perform experimental procedure handle2->handle3 post1 Decontaminate work surfaces and equipment handle3->post1 Experiment complete post2 Dispose of waste in a labeled hazardous waste container post1->post2 post3 Wash hands and exposed skin thoroughly post2->post3

Caption: Standard laboratory workflow for handling chemical compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.